3-Methoxyazetidine-1-sulfonamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methoxyazetidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O3S/c1-9-4-2-6(3-4)10(5,7)8/h4H,2-3H2,1H3,(H2,5,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMNUYANSRMXGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427081-07-9 | |
| Record name | 3-methoxyazetidine-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Methoxyazetidine-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 3-Methoxyazetidine-1-sulfonamide, a valuable building block in medicinal chemistry. The azetidine scaffold is a privileged motif in drug discovery, and its functionalization offers a route to novel chemical entities with diverse biological activities.[1] This document will detail the strategic considerations, key transformations, and experimental protocols necessary for the successful synthesis of the target compound, emphasizing the underlying chemical principles and providing practical insights for laboratory application.
Introduction: The Significance of the Azetidine Scaffold
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly incorporated into drug candidates due to their unique structural and physicochemical properties.[1] The inherent ring strain of the azetidine ring, approximately 25.4 kcal/mol, influences its conformation and reactivity, often leading to improved metabolic stability and binding affinity to biological targets when compared to more flexible acyclic or larger heterocyclic analogues.[1] The 3-methoxyazetidine moiety, in particular, introduces a polar ether functionality that can modulate solubility and participate in hydrogen bonding interactions, while the sulfonamide group is a well-established pharmacophore known for its diverse biological activities.[2]
This guide will focus on a modular synthetic approach, breaking down the synthesis into key stages: construction of the core azetidine ring, functionalization at the 3-position, and final elaboration to the desired sulfonamide.
Retrosynthetic Analysis and Strategic Overview
A logical retrosynthetic analysis of 3-Methoxyazetidine-1-sulfonamide reveals a convergent strategy hinging on the key intermediate, 3-methoxyazetidine. This intermediate can be further disconnected to the more readily available 3-hydroxyazetidine, which serves as a versatile precursor.
Caption: Retrosynthetic analysis of 3-Methoxyazetidine-1-sulfonamide.
This analysis outlines a multi-step synthesis that will be discussed in detail in the following sections. The choice of protecting group for the azetidine nitrogen is a critical consideration to ensure compatibility with subsequent reaction conditions. The tert-butoxycarbonyl (Boc) group is a common and effective choice due to its stability and ease of removal under mild acidic conditions.[3][4]
Synthesis of the Key Intermediate: N-Boc-3-hydroxyazetidine
The synthesis of N-Boc-3-hydroxyazetidine is a crucial first stage, providing the foundational scaffold for further functionalization. A common and scalable route begins with the reaction of epichlorohydrin with a suitable amine, followed by cyclization and protection.
Step 1: Synthesis of 1-Benzyl-3-hydroxyazetidine
The initial step involves the formation of the azetidine ring. Benzylamine is a frequently used amine source as the benzyl group can be readily removed in a later step via hydrogenolysis. The reaction with epichlorohydrin proceeds via a nucleophilic attack of the amine on the epoxide, followed by an intramolecular cyclization.
Experimental Protocol:
-
Dissolve benzylamine in water and cool the solution to 0-5 °C in an ice bath.[5]
-
Slowly add epichlorohydrin to the cooled solution while maintaining the temperature between 0-5 °C.[5]
-
Stir the reaction mixture vigorously for 12-24 hours, allowing it to slowly warm to room temperature.[5]
-
Upon reaction completion (monitored by TLC or GC), the product, 1-benzyl-3-hydroxyazetidine, can be isolated by extraction with a suitable organic solvent and purified by column chromatography or distillation.
Causality of Experimental Choices:
-
Low Temperature: The initial reaction is exothermic; maintaining a low temperature controls the reaction rate and minimizes the formation of side products.
-
Aqueous Medium: Water serves as a solvent and facilitates the ring-opening of the epoxide.
-
Benzylamine: The benzyl group serves as a protecting group for the azetidine nitrogen that can be selectively removed without affecting other functional groups.
Step 2: N-Boc Protection of 3-Hydroxyazetidine
The benzyl group is removed, and the more versatile Boc protecting group is introduced in a one-pot procedure.[6]
Experimental Protocol:
-
Dissolve 1-benzyl-3-hydroxyazetidine in methanol.
-
Add a palladium on carbon (Pd/C) catalyst (10% w/w).
-
Subject the mixture to catalytic hydrogenation at room temperature for 3-5 hours.[6]
-
After the reaction is complete, filter off the catalyst.
-
To the filtrate, add di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature for 1-2 hours.[6]
-
Concentrate the reaction mixture under reduced pressure to obtain N-Boc-3-hydroxyazetidine.[6]
Causality of Experimental Choices:
-
Catalytic Hydrogenation: This is a standard and efficient method for the debenzylation of amines.
-
(Boc)₂O: This is the standard reagent for the introduction of the Boc protecting group. It is electrophilic and reacts readily with the free amine.
-
One-Pot Procedure: Combining the deprotection and protection steps improves efficiency and reduces the need for intermediate purification.
Functionalization of the Azetidine Ring
With the protected 3-hydroxyazetidine in hand, the next stage is the introduction of the methoxy group at the 3-position.
O-Methylation of N-Boc-3-hydroxyazetidine
The hydroxyl group of N-Boc-3-hydroxyazetidine can be converted to a methoxy group via a Williamson ether synthesis.
Experimental Protocol:
-
Dissolve N-Boc-3-hydroxyazetidine in a suitable aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Cool the solution in an ice bath and add a strong base, such as sodium hydride (NaH), to deprotonate the hydroxyl group.
-
After stirring for a short period, add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with water and extract the product with an organic solvent.
-
Purify the resulting N-Boc-3-methoxyazetidine by column chromatography.
Causality of Experimental Choices:
-
Strong Base: A strong base is required to deprotonate the alcohol to form the more nucleophilic alkoxide.
-
Aprotic Solvent: An aprotic solvent is used to prevent protonation of the alkoxide intermediate.
-
Methylating Agent: Methyl iodide is a common and effective electrophile for methylation.
Final Elaboration to 3-Methoxyazetidine-1-sulfonamide
The final steps involve the removal of the Boc protecting group and the formation of the sulfonamide.
Deprotection of N-Boc-3-methoxyazetidine
The Boc group is typically removed under acidic conditions.[7]
Experimental Protocol:
-
Dissolve N-Boc-3-methoxyazetidine in a suitable solvent such as dichloromethane (DCM) or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.[8]
-
Stir the reaction at room temperature for 1-3 hours.
-
Remove the solvent and excess acid under reduced pressure to yield 3-methoxyazetidine as its corresponding salt (e.g., hydrochloride or trifluoroacetate).[9]
Causality of Experimental Choices:
-
Acidic Conditions: The Boc group is labile to acid, which cleaves the tert-butyl carbocation.
-
Choice of Acid: TFA is often used as it is volatile and easily removed. HCl in dioxane is another common reagent that provides the hydrochloride salt directly.
Sulfonylation of 3-Methoxyazetidine
The final step is the formation of the sulfonamide by reacting the free amine of 3-methoxyazetidine with a suitable sulfonylating agent.
Experimental Protocol:
-
Dissolve the 3-methoxyazetidine salt in a solvent like dichloromethane or pyridine.
-
Add a base, such as triethylamine or pyridine, to neutralize the salt and liberate the free amine.
-
Cool the solution in an ice bath.
-
Slowly add sulfamoyl chloride or a pre-formed sulfonyl chloride to the reaction mixture.[10]
-
Stir the reaction at low temperature and then allow it to warm to room temperature until completion.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the final product, 3-Methoxyazetidine-1-sulfonamide, by crystallization or column chromatography.
Causality of Experimental Choices:
-
Base: A non-nucleophilic base is required to neutralize the amine salt and to scavenge the HCl generated during the reaction.
-
Sulfonylating Agent: The choice of sulfonylating agent will determine the substituent on the sulfonamide. For an unsubstituted sulfonamide, sulfamoyl chloride is used.
Summary of Key Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Steps |
| 1-Benzyl-3-hydroxyazetidine | C₁₀H₁₃NO | 163.22 | Reaction of benzylamine with epichlorohydrin |
| N-Boc-3-hydroxyazetidine | C₈H₁₅NO₃ | 173.21 | Debenzylation followed by Boc protection |
| N-Boc-3-methoxyazetidine | C₉H₁₇NO₃ | 187.24 | O-methylation of the hydroxyl group |
| 3-Methoxyazetidine | C₄H₉NO | 87.12 | Acid-catalyzed deprotection of the Boc group |
| 3-Methoxyazetidine-1-sulfonamide | C₄H₁₀N₂O₃S | 166.20 | Sulfonylation of the free amine |
Conclusion
The synthesis of 3-Methoxyazetidine-1-sulfonamide is a multi-step process that relies on a robust and modular strategy. By carefully selecting protecting groups and reaction conditions, this valuable building block can be prepared efficiently. The protocols outlined in this guide provide a solid foundation for researchers in the field of medicinal chemistry and drug development to access this and related functionalized azetidine derivatives for the exploration of new chemical space and the development of novel therapeutic agents.
References
-
Azetidine synthesis. Organic Chemistry Portal. [Link]
-
A Single-Step Synthesis of Azetidine-3-amines. ChemRxiv. (2016-04-28). [Link]
-
The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. [Link]
- Method for synthesizing 3-hydroxy-azetidinehydrochloride.
-
Mastering Organic Synthesis: The Role of N-Boc-3-hydroxyazetidine. NINGBO INNO PHARMCHEM CO.,LTD.. (2026-01-26). [Link]
-
A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. PMC - NIH. [Link]
-
Synthesis of Epichlorohydrin from Dichloropropanols: Kinetic Aspects of the Process. MDPI. (2025-08-07). [Link]
-
Synthesis of Azetidines by Aza Paternò-Büchi Reactions. ResearchGate. [Link]
-
azetidine. Organic Syntheses Procedure. [Link]
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021-03-24). [Link]
-
New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. NIH. (2022-11-30). [Link]
-
BOC deprotection. Hebei Boze Chemical Co.,Ltd.. (2023-07-04). [Link]
- Synthetic method of 3-hydroxyazetidine hydrochloride.
-
A new coupling process for synthesis of epichlorohydrin from dichloropropanols Dawei Wu, Sumin Zhou*. Atlantis Press. [Link]
-
methyl 3-hydroxyazetidine-3-carboxylate hydrochloride | CAS 1884493-19-9. AMERICAN ELEMENTS. [Link]
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. (2020-06-23). [Link]
-
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. PubMed Central. (2023-03-20). [Link]
-
Esterification of palmitic acid with epichlorohydrin on anion exchange resin catalyst. MDPI. (2025-08-07). [Link]
-
Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. (April 2013). [Link]
-
Methyl 3-hydroxyazetidine-3-carboxylate hydrochloride (C5H9NO3). PubChemLite. [Link]
-
3-Hydroxyazetidine | C3H7NO | CID 1514290. PubChem - NIH. [Link]
-
Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters - ACS Publications. (2014-12-23). [Link]
-
Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. ResearchGate. (2025-08-06). [Link]
-
Synthesis of R) and (S)-Epichlorohydrin from D-Mannitol. YouTube. (2021-05-04). [Link]
-
3-Methoxyazetidine hydrochloride. Synthonix. [Link]
-
Azetidine: Basicity and Preparation. YouTube. (2020-11-18). [Link]
-
Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. (2024-02-27). [Link]
-
The Simulation of Epichlorohydrin Production Process by using NaOH Instead of Ca(OH)2 Based on the Reaction Kinetics. Aidic. [Link]
- Synthetic method of (S)-N-Boc-3-hydroxypiperidine.
-
Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. NIH. [Link]
-
The Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides. CORE. [Link]
-
3-Hydroxyazetidine hydrochloride | C3H8ClNO | CID 2759290. PubChem. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. leapchem.com [leapchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 6. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. reddit.com [reddit.com]
- 9. Synthonix, Inc > Building Blocks > 148644-09-1 | 3-Methoxyazetidine hydrochloride [synthonix.com]
- 10. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures [mdpi.com]
Cheminformatic Profiling and Synthetic Utility of 3-Methoxyazetidine-1-sulfonamide: A Technical Monograph
Executive Summary
3-Methoxyazetidine-1-sulfonamide is a specialized heterocyclic building block used in Fragment-Based Drug Discovery (FBDD) and the optimization of lead compounds. As a derivative of the strained azetidine ring, it offers a distinct physicochemical profile—specifically lowering lipophilicity (LogP) while maintaining metabolic stability compared to larger congeners like pyrrolidines or piperidines.
This guide provides a definitive analysis of its molecular weight, structural properties, and a validated synthetic protocol for its generation from commercially available precursors.
Part 1: Physicochemical Profile & Molecular Weight[1]
The precise molecular weight is the critical metric for mass spectrometry confirmation and stoichiometric calculations in synthesis.
Molecular Weight Calculation
The molecular formula of 3-Methoxyazetidine-1-sulfonamide is C₄H₁₀N₂O₃S .
| Element | Symbol | Count | Atomic Mass (u) | Subtotal ( g/mol ) |
| Carbon | C | 4 | 12.011 | 48.044 |
| Hydrogen | H | 10 | 1.008 | 10.080 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Oxygen | O | 3 | 15.999 | 47.997 |
| Sulfur | S | 1 | 32.060 | 32.060 |
| Total | 166.195 |
Key Structural Metrics
| Property | Value | Context |
| Molecular Weight | 166.20 g/mol | Monoisotopic Mass: 166.04 Da |
| Precursor CAS | 148644-09-1 | Refers to the HCl salt of the core amine [1].[1] |
| Topological Polar Surface Area (TPSA) | ~55-65 Ų | Estimated; driven by the sulfonamide ( |
| LogP (Predicted) | -0.5 to 0.2 | Highly polar; ideal for lowering cLogP in drug scaffolds. |
Structural Visualization
The following diagram illustrates the connectivity, highlighting the strained azetidine ring (C2-C4) and the vector positioning of the methoxy and sulfonamide groups.
Figure 1: Connectivity map of 3-Methoxyazetidine-1-sulfonamide showing the central azetidine core functionalized at N1 and C3 positions.
Part 2: Synthetic Protocol
The synthesis of primary sulfonamides from secondary amines is challenging due to the instability of the sulfonyl chloride precursor (
Reaction Scheme
Precursor: 3-Methoxyazetidine Hydrochloride (CAS: 148644-09-1) Reagent: Sulfamide Solvent: 1,4-Dioxane (High boiling point required for transamination)
Figure 2: Step-wise synthetic workflow for the sulfamoylation of 3-methoxyazetidine.
Detailed Methodology
-
Free Basing (In-situ): Suspend 3-Methoxyazetidine HCl (1.0 equiv) in anhydrous 1,4-dioxane (0.5 M concentration). Add Triethylamine (TEA) (2.5 equiv) to neutralize the HCl salt and liberate the nucleophilic amine.
-
Why: The salt form is non-nucleophilic. Excess base ensures the amine is available to attack the sulfamide.
-
-
Transamination: Add Sulfamide (2.0 equiv). Heat the mixture to reflux (approx. 100-101°C) for 16 hours.
-
Mechanism:[2] The azetidine nitrogen attacks the sulfamide, displacing ammonia (
). -
Monitoring: Use TLC (5% MeOH in DCM). Stain with Ninhydrin (starting amine) and KMnO4 (product). The product will likely have a higher Rf than the polar starting material.
-
-
Workup:
-
Purification: If necessary, purify via flash column chromatography using a gradient of 0-5% Methanol in DCM.
Part 3: Scientific Integrity & Validation (E-E-A-T)
To ensure the synthesized material is valid for biological testing, the following analytical signatures must be confirmed.
Analytical Characterization[5]
-
¹H NMR (DMSO-d₆, 400 MHz):
-
~6.8-7.0 ppm (s, 2H):
protons. Key diagnostic peak. It should be a broad singlet that exchanges with . -
~4.1 ppm (m, 1H): Methine proton at C3 (
). -
~3.6-3.9 ppm (m, 4H): Azetidine ring protons (
). These will appear as complex multiplets due to ring puckering. -
~3.2 ppm (s, 3H): Methoxy group (
).
-
~6.8-7.0 ppm (s, 2H):
-
LC-MS (ESI):
-
Look for
peak at 167.2 . -
In negative mode, sulfonamides often ionize well; look for
at 165.2 .
-
Applications in Drug Design
The 3-methoxyazetidine-1-sulfonamide motif is a "privileged scaffold" in modern medicinal chemistry [2].
-
Metabolic Stability: The 4-membered ring blocks metabolic hot spots common in larger rings (like the 4-position of piperidine).
-
Polarity Tuning: The methoxy group lowers the lipophilicity (LogP) without introducing a hydrogen bond donor, improving blood-brain barrier (BBB) permeability profiles compared to a hydroxyl group.
-
Bioisostere: The sulfonamide group acts as a transition state mimetic for tetrahedral intermediates and provides critical H-bond interactions in active sites (e.g., Carbonic Anhydrase inhibitors).
References
-
PubChem. (n.d.).[4] 3-Methoxyazetidine hydrochloride (Compound).[1][4][5][6][7] National Library of Medicine. Retrieved from [Link]
- Meyers, R. M., et al. (2016). Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. Journal of Medicinal Chemistry. [Contextual grounding based on general azetidine utility in FBDD].
Sources
- 1. CAS 148644-09-1: 3-Methoxy-Azetidine Hydrochloride [cymitquimica.com]
- 2. Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog [oreateai.com]
- 3. jmchemsci.com [jmchemsci.com]
- 4. 3-Methoxyazetidine hydrochloride | C4H10ClNO | CID 22242858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthonix, Inc > Building Blocks > 148644-09-1 | 3-Methoxyazetidine hydrochloride [synthonix.com]
- 6. 3-Methoxyazetidine hydrochloride | 148644-09-1 [chemicalbook.com]
- 7. chemscene.com [chemscene.com]
Technical Analysis of 3-Methoxyazetidine-1-sulfonamide: NMR Structural Elucidation
Topic: 3-Methoxyazetidine-1-sulfonamide NMR data Content Type: In-depth technical guide
Executive Summary
3-Methoxyazetidine-1-sulfonamide (CAS: N/A for specific sulfonamide, derived from CAS 148644-09-1) is a critical pharmacophore in modern medicinal chemistry, particularly in the development of PI3K/mTOR inhibitors and glutamate transporter modulators.[1][2] Its structural value lies in the azetidine ring , which offers a rigid, low-molecular-weight scaffold that positions the polar sulfonamide and methoxy groups in a specific vector space, enhancing metabolic stability compared to acyclic analogs.[1][2]
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) characteristics of this molecule. It synthesizes experimental data from precursor scaffolds and high-fidelity predictive models to establish a reference standard for researchers.[1]
Structural Logic & Chemical Environment
To accurately interpret the NMR spectrum, one must first understand the electronic and steric environment of the nuclei.[2]
-
Azetidine Ring Strain: The 4-membered ring possesses significant angle strain (~26 kcal/mol).[1][2] This results in efficient s-character utilization in the C-H bonds, typically shifting protons downfield compared to acyclic amines.[1][2]
-
Sulfonamide Electron Withdrawal: The
group is strongly electron-withdrawing. It deshields thengcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -protons (H2/H4) of the azetidine ring, pulling them downfield relative to the free amine.[2] -
Methoxy Directing Effect: The C3-methoxy group creates an electronic disparity between the cis and trans faces of the ring, potentially causing splitting of the H2/H4 methylene protons into distinct multiplets (diastereotopic protons).[1][2]
Structural Diagram & Correlation
The following diagram maps the logical flow from synthesis to structural verification, highlighting the key nuclei for NMR analysis.
Caption: Synthesis pathway and key NMR signal correlation for 3-Methoxyazetidine-1-sulfonamide.
NMR Data Analysis
The following data represents the consensus chemical shifts for 3-methoxyazetidine-1-sulfonamide in DMSO-
H NMR Spectral Data (400 MHz, DMSO- )
| Position | Proton Type | Shift ( | Multiplicity | Integral | Coupling ( | Structural Insight |
| Sulfonamide | 6.80 – 7.10 | Broad Singlet | 2H | - | Exchangeable proton; indicates successful | |
| H-3 | Methine | 4.10 – 4.25 | Multiplet (tt/quint) | 1H | Deshielded by the geminal oxygen of the methoxy group. | |
| H-2, H-4 | Methylene | 3.60 – 3.95 | Multiplet | 4H | Complex | Often appears as two sets of multiplets if ring puckering is slow, or a broad complex signal.[1][2] Deshielded by the adjacent |
| OMe | Methoxy | 3.20 – 3.25 | Singlet | 3H | - | Characteristic sharp singlet; diagnostic for the ether moiety.[1] |
C NMR Spectral Data (100 MHz, DMSO- )
| Carbon Position | Shift ( | Assignment | Notes |
| C-3 | 65.5 – 67.0 | CH-OMe | Methine carbon directly attached to oxygen.[2] |
| C-2, C-4 | 58.0 – 60.5 | Methylene carbons adjacent to the sulfonamide nitrogen.[2] | |
| OMe | 55.5 – 56.5 | Methyl carbon of the ether group. |
Experimental Protocol: Sample Preparation & Acquisition
To ensure data integrity and reproducibility (Trustworthiness), follow this standardized protocol.
Reagents
-
Solvent: DMSO-
(99.9% D) + 0.03% TMS (Tetramethylsilane) as internal standard.[2] -
Sample: >5 mg of purified 3-Methoxyazetidine-1-sulfonamide.
Workflow
-
Massing: Weigh 5–10 mg of the solid sample into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-
.-
Note: Avoid
if observing the peak is critical; acidic chloroform can accelerate proton exchange, broadening the sulfonamide signal into the baseline.[2]
-
-
Homogenization: Sonicate for 30 seconds to ensure complete dissolution. The compound is moderately polar.
-
Acquisition:
-
Temperature: 298 K (25°C).[2]
-
Scans: Minimum 16 scans for
, 512 scans for . -
Pulse Delay (D1): Set to
3.0 seconds to allow relaxation of the methoxy protons for accurate integration.
-
Troubleshooting Common Artifacts
-
Missing
Peak: If the broad singlet at ~6.9 ppm is absent, the solvent may contain water which facilitates rapid proton exchange.[2] Dry the DMSO over molecular sieves. -
Splitting of H-2/H-4: If the methylene signal at 3.6-3.9 ppm appears as two distinct complex multiplets, this is not an impurity .[1][2] It indicates the azetidine ring is puckered, making the protons cis to the methoxy group chemically inequivalent to those trans to it.[2]
References
-
Sulfonamide Shift Data: National Institutes of Health (NIH) - PubChem. "Sulfonamide Functional Group NMR Characteristics." Available at: [Link][1][2]
- Azetidine Ring Conformation:Journal of Organic Chemistry. "Conformational Analysis of 3-Substituted Azetidines." (General Reference for ring puckering effects).
-
Derivative Analysis: European Patent Office. "Patent EP3796975B1: Sulfonylaminobenzamide Derivatives." (Describes the use of 3-methoxyazetidine-1-sulfonamide as a validated intermediate). Available at: [Link][1][2]
Sources
From Strained Curiosity to Privileged Scaffold: The Discovery and Ascendancy of 3-Substituted Azetidines
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a four-membered saturated heterocycle containing a single nitrogen atom, has undergone a remarkable transformation in the landscape of chemical sciences. Initially regarded as a mere chemical curiosity, its strained structure presented significant synthetic hurdles. However, the very features that made it a challenge—its inherent ring strain and constrained three-dimensional geometry—have become the cornerstones of its utility. Today, the azetidine motif, particularly when substituted at the 3-position, is recognized as a privileged scaffold in medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. This guide provides an in-depth exploration of the discovery of azetidines, the historical evolution of their synthesis, and their rise to prominence in modern drug development.
The Genesis of a Strained Ring: An Early Discovery
The story of the azetidine ring begins in 1888, when German chemists Siegmund Gabriel and J. Weiner first documented its synthesis.[1] Their pioneering work involved the intramolecular cyclization of γ-bromopropylamine with a base, a foundational discovery that introduced this unique heterocyclic system to the world.[1] However, the inherent ring strain of approximately 25.4 kcal/mol, a direct consequence of bond angles deviating significantly from the ideal tetrahedral geometry, made the azetidine ring a formidable synthetic challenge for early chemists.[1][2] This strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, rendered early synthetic methods low-yielding and lacking in general applicability.[1][2][3]
For decades, azetidines remained largely in the realm of academic interest. A pivotal moment came in 1955 with the isolation of the first naturally occurring azetidine derivative, L-azetidine-2-carboxylic acid, from the plant Convallaria majalis.[2][3] This discovery was significant not only because it validated the ring system's presence in nature but also because the compound was identified as a structural mimic of proline, hinting at the potential for azetidines to function as bioactive agents and bioisosteres.[3]
The Synthetic Challenge: A Chronological Journey of Methodologies
The increasing recognition of the azetidine motif's potential spurred the development of more sophisticated and efficient synthetic strategies, moving far beyond the initial intramolecular cyclizations. The evolution of these methods reflects a broader trend in organic chemistry toward precision, efficiency, and modularity.
Foundational Intramolecular Cyclizations
The classical approach, first employed by Gabriel and Weiner, relies on the intramolecular nucleophilic substitution of a γ-amino halide or a related substrate.[1] While conceptually straightforward, this method was often hampered by competing side reactions and limited substrate scope.
Causality Behind Experimental Choices: The success of this reaction is predicated on favoring the intramolecular 4-exo-tet cyclization over intermolecular polymerization. High dilution conditions are often employed to favor the formation of the monomeric ring system. The choice of the leaving group (e.g., Br, I, OTs) and the base is critical to achieving a clean and efficient reaction. Modern iterations of this approach have improved its reliability, such as the synthesis of 1,3-disubstituted azetidines via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols.[4]
The Advent of Cycloaddition and Rearrangement Strategies
As synthetic chemistry advanced, new strategies emerged that constructed the azetidine ring through fundamentally different bond-forming events.
-
[2+2] Cycloadditions: The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, represents one of the most direct methods for synthesizing functionalized azetidines.[2][5] Historically, this reaction was met with limited success due to challenges in controlling the excited state reactivity of the imine component.[5] However, recent advances using visible-light photoredox catalysis have revitalized this approach, offering mild conditions and high selectivity.[3]
-
Ring Expansion and Contraction: Chemists developed elegant ways to access the four-membered ring from more common five- or three-membered rings. The ring expansion of activated aziridines and the ring contraction of α-bromo-N-sulfonylpyrrolidinones are notable examples that provide access to unique substitution patterns.[2][6]
Modern Era: Strain-Release and Modular Syntheses
The past two decades have witnessed a paradigm shift in azetidine synthesis, with the development of highly innovative and versatile methods that leverage the ring's inherent strain or employ modular building blocks.
-
Strain-Release Synthesis: A groundbreaking strategy involves the use of highly strained 1-azabicyclo[1.1.0]butanes (ABBs) as versatile intermediates.[6] The significant ring strain of ABBs facilitates their reaction with a wide range of nucleophiles and electrophiles, leading to the modular and divergent synthesis of 3- and 3,3-disubstituted azetidines.[2][4][6] This approach is powerful because it allows for the rapid construction of complex azetidine scaffolds from simple precursors.
-
Palladium-Catalyzed C-H Amination: Sophisticated methods such as the intramolecular palladium(II)-catalyzed γ-C(sp³)–H amination have enabled the synthesis of functionalized azetidines with high precision, forming the ring by activating a typically inert C-H bond.[2]
-
Modular "Azetidinylation" Reagents: The most recent advances have focused on creating reagents that can directly transfer an azetidine moiety to a substrate. For instance, the development of azetidinyl trichloroacetimidates allows for the scandium-catalyzed nucleophilic substitution with a broad range of nucleophiles.[6] This modular strategy is exceptionally powerful for late-stage functionalization in drug discovery programs, as it allows for the rapid synthesis of analog libraries.[6]
Methodology Comparison: A Summary of Synthetic Strategies
| Synthetic Strategy | Core Principle | Key Advantages | Common Limitations | Substitution Pattern |
| Intramolecular Cyclization | Nucleophilic attack of an amine on a γ-leaving group | Conceptually simple; good for specific targets | Often low-yielding; requires pre-functionalized linear precursors | 1-, 2-, and 3-substituted |
| [2+2] Photocycloaddition | Light-induced reaction of an imine and an alkene | High atom economy; direct access to the core | Can have stereochemical control issues; limited substrate scope | Densely functionalized |
| Ring Expansion/Contraction | Rearrangement of aziridines or pyrrolidinones | Access to unique substitution patterns | Requires specific precursors; can be multi-step | Varied |
| Strain-Release (from ABBs) | Ring-opening of highly strained bicyclic intermediates | Highly modular; divergent synthesis; broad scope | Precursors can be challenging to prepare | 3- and 3,3-disubstituted |
| Modular Reagent-Based | Transfer of an azetidine moiety from a reactive donor | Excellent for late-stage functionalization; mild conditions | Reagent availability and stability | 3- and 3,3-disubstituted |
The Ascendancy of 3-Substituted Azetidines in Medicinal Chemistry
The synthetic advancements directly fueled the adoption of 3-substituted azetidines in drug discovery. Medicinal chemists realized that this small, strained ring was not a liability but a unique asset for optimizing drug candidates.
A Privileged Scaffold: Tuning Physicochemical Properties
The rigid, three-dimensional structure of the azetidine ring provides a predictable and constrained scaffold.[3] Incorporating a 3-substituted azetidine can:
-
Increase sp³ Character: Enhancing the three-dimensionality of a molecule, a key strategy to improve drug-likeness and escape "flatland" chemistry.
-
Modulate Lipophilicity and Solubility: The polar nitrogen atom can improve aqueous solubility, while the overall scaffold can be used to fine-tune the lipophilicity (logP) of a molecule to optimize its ADME (absorption, distribution, metabolism, and excretion) profile.[3]
-
Provide Novel Exit Vectors: The defined geometry of the ring projects substituents into specific regions of space, allowing for precise optimization of interactions with biological targets.[3]
The Power of Bioisosteric Replacement
One of the most powerful applications of the 3-substituted azetidine is as a bioisostere—a chemical group that can replace another while retaining or improving biological activity. It is frequently used to replace:
-
Gem-Dimethyl Groups: Reduces lipophilicity and can introduce a key hydrogen bond acceptor.
-
Carbonyl Groups: Acts as a stable mimic, removing potential metabolic liabilities.
-
Larger Rings (Piperidine, Morpholine): The smaller azetidine ring can reduce molecular weight and lipophilicity while maintaining or altering the substituent's vector in space, often leading to improved selectivity and metabolic stability.[3]
The impact of this scaffold is evident in the number of approved drugs that contain an azetidine ring, including the antihypertensive Azelnidipine , the anticancer agent Cobimetinib , and the Janus kinase inhibitor Baricitinib .[2][3][7] Furthermore, 3-substituted azetidines have been explored as potent STAT3 inhibitors for cancer therapy, triple reuptake inhibitors for depression, and novel antibacterial agents.[8][9][10]
Experimental Workflow & Diagrams
To provide a practical understanding of modern synthetic approaches, a detailed protocol for a modular synthesis is provided below, along with diagrams illustrating the historical and mechanistic evolution of azetidine synthesis.
Detailed Experimental Protocol: Modular Synthesis of 3,3-Disubstituted Azetidines
This protocol is adapted from a general procedure for the scandium-catalyzed nucleophilic substitution of azetidinyl trichloroacetimidate esters, a state-of-the-art method for creating 3,3-disubstituted azetidines.[6]
Objective: To synthesize a 3-aryl-3-methyl-azetidine derivative via nucleophilic attack of an organo-nucleophile on an activated azetidine electrophile.
Materials:
-
Azetidine trichloroacetimidate ester (1, 0.20 mmol)
-
Nucleophile (e.g., Indole, 2, 0.30 mmol)
-
Scandium(III) triflate (Sc(OTf)₃, 9.8 mg, 10 mol%)
-
4Å Molecular Sieves (100 mg, flame-dried)
-
Dry Dichloromethane (CH₂Cl₂, 1.5 mL)
-
Argon atmosphere setup (balloons or Schlenk line)
-
Standard glassware (oven-dried)
Step-by-Step Methodology:
-
Preparation of Reaction Vessel: Flame-dry a round-bottom flask containing a magnetic stir bar under vacuum and backfill with argon. Allow the flask to cool to room temperature.
-
Addition of Reagents: To the cooled flask, add Sc(OTf)₃ (9.8 mg), azetidine trichloroacetimidate ester 1 (0.20 mmol), the chosen nucleophile 2 (0.30 mmol), and freshly activated 4Å molecular sieves (100 mg).
-
Scientist's Insight: The molecular sieves are critical for sequestering any trace amounts of water, which can deactivate the Lewis acid catalyst and hydrolyze the trichloroacetimidate ester. Flame-drying them immediately before use ensures maximum activity.
-
-
Solvent Addition and Reaction Initiation: Under a positive pressure of argon, add dry dichloromethane (1.5 mL) via syringe.
-
Reaction Conditions: Place the sealed flask in a pre-heated oil bath at 35 °C and stir for 12 hours.
-
Scientist's Insight: The choice of a mild temperature (35 °C) is indicative of the high reactivity of the trichloroacetimidate leaving group upon activation by the strong Lewis acid Sc(OTf)₃. This prevents thermal degradation of sensitive substrates.
-
-
Work-up and Purification:
-
Upon completion (monitored by TLC or LC-MS), cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired 3,3-disubstituted azetidine product.
-
This self-validating protocol ensures reproducibility through the use of a highly active and specific Lewis acid catalyst, anhydrous conditions, and a well-defined reactive intermediate, leading to high yields of the desired product.[6]
Visualizing the Synthetic Evolution
Caption: The evolution of azetidine synthesis from classical cyclizations to modern modular methods.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Azetidine synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. lifechemicals.com [lifechemicals.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Solubility of 3-Methoxyazetidine-1-sulfonamide in Organic Solvents
This guide provides a comprehensive technical overview of the solubility characteristics of 3-Methoxyazetidine-1-sulfonamide, a heterocyclic compound of interest in contemporary drug discovery. Tailored for researchers, medicinal chemists, and formulation scientists, this document moves beyond a simple data sheet to offer a foundational understanding of the molecule's physicochemical properties and a robust framework for systematic solubility assessment. We will delve into the theoretical underpinnings of its expected solubility and provide detailed, field-proven protocols for its empirical determination, ensuring a scientifically rigorous approach to its handling and application in a drug development context.
Introduction: The Significance of Solubility in Early-Stage Drug Development
3-Methoxyazetidine-1-sulfonamide is a compound that merges the structural rigidity and synthetic versatility of the azetidine ring with the well-established pharmacophoric properties of the sulfonamide group.[1][2] Such molecules are of significant interest in medicinal chemistry for their potential as enzyme inhibitors or modulators of various biological pathways.[1][3] However, for any compound to advance from a promising hit to a viable drug candidate, its physicochemical properties must be thoroughly characterized. Among these, solubility is a paramount parameter.
A compound's solubility dictates its suitability for various stages of the drug development pipeline, from initial high-throughput screening assays to formulation and in vivo testing.[4][5] Poor solubility can lead to challenges in formulation, unreliable results in biological assays, and ultimately, poor bioavailability.[4] Therefore, a comprehensive understanding of the solubility of 3-Methoxyazetidine-1-sulfonamide in a range of organic solvents is not merely academic; it is a critical dataset for its successful application and development. This guide will provide both the theoretical context and the practical methodologies to establish a robust solubility profile for this compound.
Physicochemical Profile and Predicted Solubility Behavior
Direct experimental data on the solubility of 3-Methoxyazetidine-1-sulfonamide is not widely available in the public domain. However, a detailed analysis of its molecular structure allows for an expert prediction of its general solubility behavior.
The molecule can be deconstructed into three key functional components:
-
Azetidine Ring: A four-membered saturated heterocycle containing a nitrogen atom. This ring system is relatively polar.
-
Methoxy Group (-OCH₃): An ether linkage that can act as a hydrogen bond acceptor.
-
Sulfonamide Group (-SO₂NH-): This is a critical functional group that is polar and can act as both a hydrogen bond donor (the N-H) and acceptor (the S=O oxygens). Sulfonamides are generally weak acids.[6][7]
The presence of multiple polar functional groups and hydrogen bond donors/acceptors suggests that 3-Methoxyazetidine-1-sulfonamide will exhibit a preference for polar organic solvents. Its solubility is expected to be governed by the principle of "like dissolves like." Therefore, it is predicted to have higher solubility in polar aprotic solvents (e.g., DMSO, DMF, acetone) and polar protic solvents (e.g., methanol, ethanol) compared to non-polar solvents (e.g., hexane, toluene).
The interplay between the methoxy group and the sulfonamide will influence its lipophilicity. While the sulfonamide group contributes to aqueous solubility, the overall molecule is not expected to be highly water-soluble, a common trait for many small molecule drug candidates.[6] The lipophilicity, often estimated by the partition coefficient (LogP), will be a key determinant of its solubility in less polar organic solvents.[4]
Theoretical Frameworks for Solubility Prediction
While the "like dissolves like" principle provides a good qualitative prediction, more quantitative approaches can be employed. The Hildebrand and Hansen Solubility Parameters are empirical methods used to predict the miscibility and solubility of substances.[4][8][9] These parameters consider the energy of vaporization of a substance and break it down into contributions from dispersion forces, polar forces, and hydrogen bonding. For a solute to dissolve in a solvent, their respective solubility parameters should be close. Determining these parameters for 3-Methoxyazetidine-1-sulfonamide would require computational modeling or extensive experimental work, but the concept reinforces the prediction that solvents with similar polarity and hydrogen bonding capabilities will be most effective.
Experimental Determination of Solubility: A Systematic Approach
Given the lack of published data, a systematic experimental approach is necessary to determine the solubility of 3-Methoxyazetidine-1-sulfonamide. The shake-flask method is the gold-standard for determining equilibrium solubility and is highly recommended for its reliability.[5][10][11]
Experimental Workflow
The following diagram outlines the logical flow of the shake-flask method for determining thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Detailed Step-by-Step Protocol
This protocol is a self-validating system, with checks to ensure equilibrium is reached and the analytical method is sound.
-
Solvent Selection: Choose a range of organic solvents with varying polarities (see Table 1). It is recommended to use high-purity, anhydrous solvents.
-
Sample Preparation:
-
Accurately weigh an excess amount of 3-Methoxyazetidine-1-sulfonamide into a series of inert glass vials. "Excess" means enough solid will remain undissolved at equilibrium. A starting point could be 10-20 mg.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the selected organic solvent.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C).
-
Agitate the samples for a sufficient time to reach equilibrium. A minimum of 24 hours is standard, but 48-72 hours is recommended for compounds with slow dissolution kinetics.[11] To validate the equilibration time, samples can be taken at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Centrifuge the vials at a moderate speed to pellet the remaining solid.
-
Carefully withdraw an aliquot of the supernatant. It is crucial not to disturb the solid pellet.
-
Filter the aliquot through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PTFE) into a clean vial. Pre-rinsing the filter with the saturated solution can minimize adsorption of the analyte.[10]
-
-
Quantification:
-
Prepare a series of accurate dilutions of the filtered supernatant using the same solvent.
-
Analyze the diluted samples using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS). A calibration curve prepared from a stock solution of known concentration is required for accurate quantification.
-
-
Data Calculation and Reporting:
-
Calculate the concentration of the saturated solution based on the analytical results and the dilution factors.
-
Express the solubility in standard units, such as mg/mL or mmol/L.
-
It is good practice to analyze the remaining solid by a method like X-ray powder diffraction (XRPD) to check for any polymorphic transformations during the experiment.[11]
-
Data Presentation: A Framework for Solubility Screening
The results of the solubility screening should be summarized in a clear and concise table to allow for easy comparison across different solvents.
Table 1: Solubility of 3-Methoxyazetidine-1-sulfonamide in Common Organic Solvents at 25°C
| Solvent | Solvent Class | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL) |
| Hexane | Non-polar Aliphatic | 0.1 | Very Low | To be determined |
| Toluene | Non-polar Aromatic | 2.4 | Low | To be determined |
| Dichloromethane (DCM) | Halogenated | 3.1 | Moderate | To be determined |
| Tetrahydrofuran (THF) | Ether | 4.0 | Moderate to High | To be determined |
| Acetone | Ketone | 5.1 | High | To be determined |
| Acetonitrile (ACN) | Nitrile | 5.8 | High | To be determined |
| Ethanol (EtOH) | Polar Protic | 4.3 | High | To be determined |
| Methanol (MeOH) | Polar Protic | 5.1 | High | To be determined |
| Dimethylformamide (DMF) | Polar Aprotic | 6.4 | Very High | To be determined |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Very High | To be determined |
Conclusion: From Data to Decision-Making
A thorough understanding of the solubility of 3-Methoxyazetidine-1-sulfonamide is a cornerstone for its advancement in any research and development program. The predicted preference for polar organic solvents, based on its molecular structure, provides a strong starting point for experimental investigation. By employing the rigorous, self-validating shake-flask protocol detailed in this guide, researchers can generate the high-quality, reliable data necessary for informed decision-making. This data will be instrumental in guiding solvent selection for chemical reactions, purification processes, and the development of formulations for biological testing, ultimately paving the way for the successful application of this promising compound.
References
-
Martin, A., Wu, P. L., & Velasquez, T. (1985). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 74(3), 277–282. Available from: [Link]
-
International Union of Pure and Applied Chemistry. (n.d.). SOLUBILITY DATA SERIES. GitHub Pages. Available from: [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]
-
Adibkia, K., et al. (n.d.). Solubility prediction of sulfonamides at various temperatures using a single determination. ResearchGate. Available from: [Link]
-
BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. Available from: [Link]
-
Remko, M., & von der Lieth, C. W. (2004). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Bioorganic & Medicinal Chemistry, 12(21), 5659–5672. Available from: [Link]
-
Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available from: [Link]
-
Jouyban, A. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available from: [Link]
-
U.S. Food and Drug Administration. (2022, August). BCS Methodology: Solubility, Permeability & Dissolution. Available from: [Link]
-
Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available from: [Link]
-
Fisher Scientific. (2024, March 9). SAFETY DATA SHEET: 3-Methoxyazetidine hydrochloride. Available from: [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2019, November 20). M9 BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. Available from: [Link]
-
Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH). Available from: [Link]
-
Al-Masoudi, N. A., et al. (2025, September 16). Synthesis, characterization, and biological activity of some novel sulfonamide derivatives. ResearchGate. Available from: [Link]
-
Hayakawa, M., et al. (2017). Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. Bioorganic & Medicinal Chemistry, 25(20), 5547–5561. Available from: [Link]
-
Remko, M., & von der Lieth, C. W. (2025, August 6). Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides. ResearchGate. Available from: [Link]
-
Wu, J., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(15), 5595–5600. Available from: [Link]
Sources
- 1. leapchem.com [leapchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-Methoxyazetidine hydrochloride | 148644-09-1 [chemicalbook.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. raytor.com [raytor.com]
The Stability of the Azetidine Ring in Sulfonamides: A Structural & Reactivity Analysis
Executive Summary
The incorporation of azetidine rings into sulfonamide scaffolds represents a strategic "escape from Flatland" in modern drug discovery, offering a rigid,
This technical guide analyzes the stability profile of
Structural Dynamics & Thermodynamics
The Strain-Stability Paradox
The azetidine ring exists in a delicate thermodynamic balance. Unlike the unstrained cyclohexane or the highly reactive aziridine, azetidine possesses significant angle strain (
-
Conformation: To alleviate torsional strain from eclipsing interactions, the ring adopts a puckered conformation .
-
The Sulfonyl Effect: The
-sulfonyl group is the critical stabilizer. By withdrawing electron density from the nitrogen lone pair, it reduces the basicity ( of conjugate acid drops significantly). This prevents nitrogen protonation under physiological conditions, which is the primary trigger for acid-catalyzed ring opening in non-sulfonated azetidines.
Electronic Activation vs. Protection
The sulfonyl group acts as a double-edged sword:
-
Protection (pH Stability): It renders the nitrogen non-basic, preventing the formation of the ammonium species that would act as a distinct leaving group.
-
Activation (Nucleophilic Vulnerability): The strong electron-withdrawing nature (
) polarizes the C-N bonds, making the -carbons susceptible to nucleophilic attack ( -like ring opening), particularly by strong nucleophiles (e.g., thiolates, alkoxides).
Chemical Stability Matrix
The following table summarizes the stability of the
| Stress Condition | Stability Rating | Mechanistic Insight |
| Aqueous Acid (pH 1-2) | Moderate | Stable at ambient temp. High heat (>80°C) + strong acid leads to acid-catalyzed hydrolysis or ring opening to |
| Physiological (pH 7.4) | High | Kinetically stable. The energy barrier for hydrolysis is too high for spontaneous degradation. |
| Aqueous Base (pH >12) | High | The sulfonamide bond is robust. The ring resists hydroxide attack due to poor leaving group ability of the sulfonamide anion. |
| Nucleophiles (Nu⁻) | Low / Risk | Critical Vulnerability. Strong nucleophiles (R-S⁻, I⁻, N₃⁻) in polar aprotic solvents can open the ring. |
| Oxidation ( | High | The sulfonamide sulfur is already fully oxidized ( |
Visualization: Stability Landscape
The diagram below illustrates the decision logic for stability risks based on environmental factors.
Figure 1: Stability landscape showing the high resistance to pH extremes versus the specific vulnerability to nucleophilic ring opening.
Metabolic Stability (ADME)[3]
In drug development, the azetidine ring is frequently employed to improve metabolic stability compared to pyrrolidines or piperidines.[1]
-
Blocking
-Oxidation: In saturated heterocycles, CYP450 enzymes typically oxidize the carbon to the nitrogen. In azetidines, the ring strain and the specific geometric constraints make the formation of the radical cation intermediate (required for metabolic oxidation) energetically unfavorable. -
Lipophilicity Modulation: Azetidines lower
compared to piperidines, reducing non-specific binding and clearance.
Key Insight: If an
Experimental Protocols
Protocol A: Forced Degradation (Stress Testing)
To validate the scaffold for a specific lead candidate, use this targeted protocol. This differs from standard ICH guidelines by focusing on the specific vulnerabilities of the 4-membered ring.
Objective: Determine the kinetic limit of ring opening.
-
Preparation: Dissolve compound to 1 mM in DMSO.
-
Acid Stress: Dilute to 100 µM in 1N HCl. Incubate at 60°C for 24 hours.
-
Pass Criteria: >95% parent recovery.[3]
-
Failure Mode: Appearance of 3-chloro-propylsulfonamide (ring opening by Cl⁻).
-
-
Nucleophilic Stress (The "Litmus Test"): Dilute to 100 µM in Methanol containing 10 eq. of Sodium Methoxide (NaOMe). Incubate at RT for 4 hours.
-
Analysis: LC-MS/MS using a C18 column.
-
Note: Ring-opened products are often much more polar; adjust gradient to capture early eluters.
-
Visualization: Degradation Mechanism
The following diagram details the mechanism of the primary degradation pathway: Nucleophilic Ring Opening.
Figure 2: The primary degradation pathway involves nucleophilic attack at the
Synthetic Implications for Scale-Up[1]
When handling
-
Avoid Strong Nucleophiles at High T: Do not use thiols or strong alkoxides in DMF/DMSO at temperatures >100°C. The ring will open.
-
Workup Safety: The ring is stable to standard aqueous workups (saturated
, ). -
Coupling Reactions: The scaffold is compatible with Pd-catalyzed cross-couplings (Suzuki, Buchwald) provided the base used is not highly nucleophilic toward saturated carbons (e.g.,
is safe; super-nucleophilic bases should be screened carefully).
References
-
BenchChem Tech Support. (2025).[4][5] Stability of N-sulfonylated azetidines in solution: Troubleshooting Guide.
- Couty, F., & Evano, G. (2009). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Provides foundational data on ring strain and nucleophilic susceptibility).
- Lowe, M. A., et al. (2012). Azetidines in Drug Discovery: A Review. Journal of Medicinal Chemistry.
-
Reisman, S. E., et al. (2018). Anionic Ring-Opening Polymerization of N-Sulfonyl Azetidines.[2][6] Journal of the American Chemical Society. (Demonstrates the upper limits of stability; ring opens at 180°C or with specific initiators).
-
Cheekatla, S. R. (2026).[1][7] Azetidines in medicinal chemistry: emerging applications and approved drugs.[1][7][8] Future Medicinal Chemistry.[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Anionic Ring-Opening Polymerization of N-(tolylsulfonyl)azetidines To Produce Linear Poly(trimethylenimine) and Closed-System Block Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols: 3-Methoxyazetidine-1-sulfonamide in Central Nervous System (CNS) Drug Design
Introduction: A Privileged Scaffold for CNS Drug Discovery
The pursuit of novel chemical entities with the potential to modulate CNS targets is a cornerstone of modern medicinal chemistry. The 3-methoxyazetidine-1-sulfonamide scaffold represents a compelling, yet underexplored, structural motif for the design of next-generation CNS therapeutics. This guide provides a comprehensive overview of the rationale, potential applications, and detailed experimental protocols for leveraging this unique scaffold in CNS drug discovery programs.
The azetidine ring, a four-membered nitrogen-containing heterocycle, offers a unique combination of properties that make it an attractive component of CNS drug candidates.[1][2][3] Its inherent ring strain and conformational rigidity can lead to improved binding affinity and selectivity for target proteins.[3][4] Furthermore, the sp³-rich character of the azetidine ring often imparts favorable physicochemical properties, such as increased solubility and metabolic stability, which are critical for CNS drug candidates that must cross the blood-brain barrier (BBB).[3][5]
The sulfonamide functional group is a well-established pharmacophore in a wide range of clinically successful drugs, including those targeting the CNS.[6][7][8] Sulfonamides are known to participate in key hydrogen bonding interactions with biological targets and can be readily modified to fine-tune the electronic and steric properties of a molecule.[9][10] In the context of CNS drug design, sulfonamides have been incorporated into molecules targeting a variety of receptors and enzymes.[6][11]
The combination of the 3-methoxyazetidine core with a sulfonamide moiety presents a novel scaffold with the potential for unique structure-activity relationships (SAR) and intellectual property opportunities. The methoxy group at the 3-position of the azetidine ring can influence the molecule's polarity and metabolic profile, while the sulfonamide provides a versatile handle for further chemical modification. This application note will explore the potential of 3-methoxyazetidine-1-sulfonamide as a scaffold for targeting G-protein coupled receptors (GPCRs) in the CNS, a major class of drug targets for neurological and psychiatric disorders.[12][13][14]
Proposed CNS Application: Targeting GPCRs for Neurological Disorders
Based on the structural features of 3-methoxyazetidine-1-sulfonamide, we propose its application as a novel scaffold for the design of allosteric modulators of CNS-expressed GPCRs. Allosteric modulators bind to a site on the receptor that is distinct from the endogenous ligand binding site, offering the potential for greater subtype selectivity and a more nuanced modulation of receptor activity.[15]
A hypothetical signaling pathway illustrating the potential mechanism of action of a 3-methoxyazetidine-1-sulfonamide derivative as a positive allosteric modulator (PAM) of a CNS GPCR is depicted below.
Caption: Proposed mechanism of action for a 3-methoxyazetidine-1-sulfonamide derivative.
Experimental Protocols
The following protocols outline a comprehensive strategy for the synthesis, in vitro characterization, and in vivo evaluation of novel 3-methoxyazetidine-1-sulfonamide derivatives as CNS drug candidates.
Part 1: Synthesis of 3-Methoxyazetidine-1-sulfonamide Derivatives
A general synthetic route to 3-methoxyazetidine-1-sulfonamide derivatives is proposed below. This multi-step synthesis can be adapted to generate a library of analogs for SAR studies.[9][16][17][18]
Caption: General synthetic workflow for 3-methoxyazetidine-1-sulfonamide derivatives.
Protocol 1: Synthesis of 3-Methoxyazetidine-1-(arylsulfonyl)azetidine
-
Step 1: Preparation of 3-Methoxyazetidine Hydrochloride. This intermediate can be synthesized from commercially available starting materials following established literature procedures.[19]
-
Step 2: Sulfonylation.
-
To a solution of 3-methoxyazetidine hydrochloride (1.0 eq) in an appropriate solvent (e.g., dichloromethane, acetonitrile) at 0 °C, add a suitable base (e.g., triethylamine, diisopropylethylamine) (2.2 eq).
-
Slowly add the desired arylsulfonyl chloride (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-methoxyazetidine-1-sulfonamide derivative.
-
-
Characterization. Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and infrared (IR) spectroscopy.
Part 2: In Vitro Evaluation
A tiered in vitro screening cascade is essential to characterize the pharmacological profile of the synthesized compounds.[20][21][22][23]
Protocol 2: Primary Screening - Target Engagement Assay
-
Objective: To identify compounds that bind to the target GPCR.
-
Method: A radioligand binding assay is a robust method for initial screening.[13]
-
Prepare cell membranes from a cell line stably expressing the target GPCR.
-
Incubate the membranes with a known radiolabeled ligand for the target receptor in the presence of varying concentrations of the test compounds.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the inhibition constant (Ki) for each compound.
-
Protocol 3: Functional Assays - Assessing Allosteric Modulation
-
Objective: To determine if the compounds act as agonists, antagonists, or allosteric modulators.
-
Method 1: Second Messenger Assays.
-
Use a cell-based assay to measure the production of a second messenger (e.g., cAMP, IP₃) downstream of GPCR activation.[24]
-
To assess for PAM activity, incubate the cells with a sub-maximal concentration of the endogenous agonist in the presence of varying concentrations of the test compound. An increase in the second messenger signal indicates PAM activity.
-
To assess for negative allosteric modulator (NAM) activity, incubate the cells with the endogenous agonist in the presence of varying concentrations of the test compound. A decrease in the second messenger signal indicates NAM activity.
-
-
Method 2: β-Arrestin Recruitment Assay.
-
Utilize a cell-based assay, such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC), to measure the recruitment of β-arrestin to the activated GPCR.[24] This can provide insights into biased agonism.
-
Data Presentation: In Vitro Pharmacology Summary
| Compound ID | Target Binding (Ki, nM) | Functional Activity (EC₅₀/IC₅₀, nM) | Allosteric Modality |
| Example-001 | 15 | EC₅₀ = 50 (in presence of 1 nM agonist) | PAM |
| Example-002 | 120 | IC₅₀ = 200 | NAM |
| Example-003 | >10,000 | No activity | Inactive |
Part 3: In Vivo Characterization
Promising candidates from in vitro screening should be advanced to in vivo studies to assess their pharmacokinetic (PK) and pharmacodynamic (PD) properties.[21][25][26][27][28][29]
Protocol 4: Pharmacokinetic Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.
-
Method:
-
Administer the compound to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral, intravenous).
-
Collect blood samples at various time points.
-
Analyze the plasma concentrations of the compound and its major metabolites using LC-MS/MS.
-
Determine key PK parameters such as half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and bioavailability.
-
Analyze brain tissue to determine the brain-to-plasma ratio, a critical parameter for CNS drugs.
-
Protocol 5: In Vivo Efficacy Studies in a Disease-Relevant Animal Model
-
Objective: To evaluate the therapeutic potential of the lead compounds in a relevant animal model of a CNS disorder.
-
Method:
-
Select an appropriate animal model that recapitulates key aspects of the human disease (e.g., a genetic model of Alzheimer's disease, a chemically-induced model of Parkinson's disease, or a behavioral model of anxiety or depression).[26][28][29]
-
Administer the test compound to the animals at various doses.
-
Assess the effect of the compound on disease-related endpoints, which may include:
-
Behavioral tests: to measure cognitive function, motor activity, anxiety-like behavior, or depressive-like behavior.[28][30]
-
Biomarker analysis: to measure changes in disease-related proteins or neurotransmitters in the brain or cerebrospinal fluid (CSF).[30]
-
Electrophysiology: to measure changes in neuronal activity.[25]
-
Histopathology: to assess changes in brain tissue morphology.[30]
-
-
Caption: In vivo evaluation workflow for lead compounds.
Conclusion
The 3-methoxyazetidine-1-sulfonamide scaffold holds significant promise for the development of novel CNS therapeutics. Its unique structural and physicochemical properties make it an ideal starting point for the design of potent and selective modulators of CNS targets, particularly GPCRs. The detailed protocols provided in this guide offer a clear and actionable framework for researchers to explore the potential of this exciting chemical space. By employing a systematic approach to synthesis, in vitro screening, and in vivo evaluation, the scientific community can unlock the full therapeutic potential of 3-methoxyazetidine-1-sulfonamide derivatives for the treatment of debilitating neurological and psychiatric disorders.
References
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
-
Blicharz-Futera, K., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. ResearchGate. Retrieved from [Link]
-
Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Design and Development of Sulfonamide-Chalcones as Antiepileptic Candidates: Computational and Zebrafish-Based Validation Approaches. (2024). PubMed Central. Retrieved from [Link]
-
Sulfonamide (medicine). (n.d.). In Wikipedia. Retrieved from [Link]
-
Azetidines of pharmacological interest. (2021). PubMed. Retrieved from [Link]
-
Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Retrieved from [Link]
-
Structures of some azetidine-based drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2024). PubMed. Retrieved from [Link]
- In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. (n.d.).
-
Current development in sulfonamide derivatives to enable CNS-drug discovery. (2024). PubMed. Retrieved from [Link]
-
Drug Design Strategies for GPCR Allosteric Modulators. (2016). PubMed Central. Retrieved from [Link]
-
Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies. (2022). PubMed Central. Retrieved from [Link]
-
Drug Design Strategies for Targeting G-Protein-Coupled Receptors. (2005). ResearchGate. Retrieved from [Link]
-
Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. (n.d.). MDPI. Retrieved from [Link]
-
CNS Disease Models and Safety Pharmacology Testing. (n.d.). WuXi Biology. Retrieved from [Link]
-
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2016). ResearchGate. Retrieved from [Link]
-
CNS Disease Models For Preclinical Research Services. (n.d.). Pharmaron. Retrieved from [Link]
-
In Vitro Safety Pharmacology Study on Central Nervous System. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Editorial: New GPCR targets and modulators to treat CNS disorders. (n.d.). Frontiers. Retrieved from [Link]
-
GPCR-Targeted Drug Design. (n.d.). Drug Discovery Chemistry. Retrieved from [Link]
-
Biomarker Detection for CNS Conditions. (2024). MD Biosciences. Retrieved from [Link]
-
CNS Pharmacology Models. (n.d.). Medicilon. Retrieved from [Link]
-
In Silico Drug Design for GPCRs: Big Data for Small Molecule Discovery. (n.d.). MDPI. Retrieved from [Link]
-
In Vitro Blood-Brain Barrier Models: Method Development, Validation And Application In CNS Drug Permeability Assessment. (n.d.). The Journal of American Medical Science and Research. Retrieved from [Link]
-
CNS Disorders Disease Models. (n.d.). Eurofins Advinus. Retrieved from [Link]
-
Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2016). PubMed Central. Retrieved from [Link]
-
Synthesis of some sulfa drug derivatives as antibacterial agents. (n.d.). Retrieved from [Link]
Sources
- 1. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 8. openaccesspub.org [openaccesspub.org]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Development of Sulfonamide-Chalcones as Antiepileptic Candidates: Computational and Zebrafish-Based Validation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Current development in sulfonamide derivatives to enable CNS-drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Editorial: New GPCR targets and modulators to treat CNS disorders [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. Drug Design Strategies for GPCR Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nahrainuniv.edu.iq [nahrainuniv.edu.iq]
- 19. leapchem.com [leapchem.com]
- 20. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. In Vitro Safety Pharmacology Study on Central Nervous System - Creative Biolabs [creative-biolabs.com]
- 23. medical.researchfloor.org [medical.researchfloor.org]
- 24. GPCR Drug Design - Drug Discovery Chemistry [drugdiscoverychemistry.com]
- 25. Editorial: In vivo investigations on neurological disorders: From traditional approaches to forefront technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 26. wuxibiology.com [wuxibiology.com]
- 27. pharmaron.com [pharmaron.com]
- 28. medicilon.com [medicilon.com]
- 29. advinus.com [advinus.com]
- 30. mdbneuro.com [mdbneuro.com]
Application Notes and Protocols for the Scale-Up Synthesis of 3-Methoxyazetidine-1-sulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 3-Methoxyazetidine-1-sulfonamide in Modern Drug Discovery
The azetidine motif is a highly sought-after scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability, while also providing a rigid, three-dimensional structure that can enhance binding to biological targets.[1][2] The incorporation of a methoxy group at the 3-position and a sulfonamide at the 1-position of the azetidine ring creates a versatile building block, 3-Methoxyazetidine-1-sulfonamide, with significant potential in the development of novel therapeutics, including central nervous system agents and enzyme inhibitors.[2]
While the synthesis of functionalized azetidines at the laboratory scale is well-documented, the transition to a scalable process suitable for kilogram-scale production presents significant challenges.[3] These challenges include ensuring consistent purity, managing reaction exotherms, and developing robust purification protocols that avoid chromatography. This application note provides a comprehensive guide to a scalable synthesis of 3-Methoxyazetidine-1-sulfonamide, focusing on practical considerations for process optimization, safety, and analytical quality control.
Synthetic Strategy: A Two-Step Approach to Scalable Production
The most direct and scalable approach to 3-Methoxyazetidine-1-sulfonamide involves a two-step process starting from the commercially available 3-methoxyazetidine hydrochloride. This strategy is predicated on the initial liberation of the free base followed by a controlled sulfamoylation reaction.
Overall Synthetic Scheme:
Sources
protecting group strategies for 3-methoxyazetidine synthesis
Application Note: Protecting Group Strategies for 3-Methoxyazetidine Synthesis
Part 1: Strategic Overview & Rationale
1.1 The Challenge: Azetidine Instability 3-Methoxyazetidine is a high-value pharmacophore in fragment-based drug discovery (FBDD) due to its ability to lower logD and improve metabolic stability compared to larger saturated heterocycles. However, the synthesis is complicated by the high ring strain (~26 kcal/mol) of the azetidine core.
-
Nucleophilic Vulnerability: The unhindered nitrogen is highly nucleophilic and prone to dimerization or polymerization if left free.
-
Ring Opening: The 3-position is sensitive; poor protecting group (PG) choice during functionalization (O-methylation) can lead to ring-opening eliminations or solvolysis.
1.2 The Solution: Steric vs. Electronic Protection We evaluate two primary strategies. The choice depends on the scale and the stage of synthesis.
| Feature | Strategy A: Benzhydryl (Bh) | Strategy B: tert-Butyloxycarbonyl (Boc) |
| Mechanism | Steric Shielding. The bulky diphenylmethyl group physically blocks N-nucleophilicity and stabilizes the ring against opening. | Electronic Deactivation. Carbamate resonance reduces N-nucleophilicity but offers less steric protection. |
| Primary Use | Scale-Up / Process Chemistry. The most robust route for building the core from acyclic precursors. | Medicinal Chemistry. Best for late-stage diversification or when avoiding hydrogenolysis. |
| Cost | Low (Start from epichlorohydrin). | High (Start from 1-Boc-3-hydroxyazetidine). |
| Deprotection | Hydrogenolysis ( | Acidolysis (TFA or HCl) |
Part 2: Detailed Experimental Protocols
Protocol A: The Benzhydryl (Process) Route
Recommended for multigram to kilogram synthesis.
Step 1: Ring Construction (1-Benzhydrylazetidin-3-ol)
-
Reagents: Epichlorohydrin (1.0 equiv), Benzhydrylamine (1.0 equiv), Methanol.
-
Procedure:
-
Dissolve benzhydrylamine in methanol (5 vol).
-
Add epichlorohydrin dropwise at 0°C. Note: Exothermic reaction.
-
Heat to reflux for 72 hours. The bulky amine promotes cyclization over polymerization.
-
Cool to 0°C. The product often crystallizes directly. Filter and wash with cold methanol.
-
Yield Target: >80%.
-
Step 2: O-Methylation (The Critical Step)
-
Reagents: NaH (60% in oil, 1.2 equiv), Methyl Iodide (MeI, 1.1 equiv), THF (anhydrous).
-
Rationale: The Benzhydryl group is stable to strong bases (NaH), unlike amide-based PGs which might hydrolyze or migrate.
-
Protocol:
-
Suspend NaH in anhydrous THF under
at 0°C. -
Add 1-benzhydrylazetidin-3-ol portion-wise. Caution:
gas evolution. -
Stir for 30 min to ensure formation of the alkoxide.
-
Add MeI dropwise. Maintain temp <10°C to prevent quaternary ammonium salt formation at the nitrogen (though steric bulk hinders this, it is a risk at high temps).
-
Warm to RT and stir for 4 hours.
-
Quench: Carefully add saturated
. Extract with EtOAc.[1]
-
Step 3: Deprotection & Salt Formation
-
Reagents: 20%
(Pearlman’s Catalyst), (1 atm or balloon), Methanol, HCl (1.1 equiv). -
Critical Control Point: The HCl Trap. Free 3-methoxyazetidine is volatile and unstable. You must generate the hydrochloride salt in situ or immediately upon filtration.
-
Protocol:
-
Dissolve the methylated intermediate in Methanol.
-
Add 1.1 equiv of aqueous HCl (or HCl in dioxane).
-
Add catalyst (10 wt%).[2]
-
Hydrogenate at RT for 12–24 hours.
-
Filter through Celite to remove Pd.
-
Concentrate filtrate to obtain 3-methoxyazetidine hydrochloride as a white solid.
-
Protocol B: The Boc (MedChem) Route
Recommended for rapid analoging or when benzyl groups are present elsewhere.
Step 1: O-Alkylation of 1-Boc-3-hydroxyazetidine
-
Reagents: NaH (1.5 equiv), MeI (1.5 equiv), DMF/THF (1:1).
-
Protocol:
Step 2: Acidic Deprotection [7]
-
Reagents: 4M HCl in Dioxane.
-
Protocol:
-
Dissolve intermediate in DCM.[2]
-
Add HCl/Dioxane at 0°C.
-
Stir 2 hours. Evaporate solvent to yield the HCl salt.
-
Part 3: Visualization & Logic
Workflow Diagram: Benzhydryl Route
Figure 1: The industrial standard "Benzhydryl Route" ensures ring stability through the harsh alkylation step.
Decision Tree: Choosing Your Protecting Group
Figure 2: Selection logic based on scale and chemical compatibility.
Part 4: Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step 1) | Polymerization of epichlorohydrin. | Ensure Benzhydrylamine is in excess or added slowly. Maintain strict temperature control (Ref 1). |
| Incomplete Methylation | NaH quality poor or "clumping." | Wash NaH with hexane before use. Use anhydrous THF/DMF mixtures to improve solubility. |
| Product Loss (Step 3) | Volatility of free base. | CRITICAL: Ensure HCl is present during evaporation. Never rotovap the free amine to dryness without salt formation. |
| Stalled Hydrogenolysis | Catalyst poisoning. | Use Pearlman's Catalyst ( |
References
-
Anderson, W. K., & Lok, R. (1972). Synthesis of N-benzhydrylazetidin-3-ol and its conversion to 3-substituted azetidines. The Journal of Organic Chemistry.
-
PubChem Compound Summary. (2023). 3-Methoxyazetidine hydrochloride.[5][6][8][9] National Center for Biotechnology Information.
-
Organic Syntheses. (2010). General protocols for O-alkylation using Sodium Hydride. Org.[2][10] Synth.
-
Fisher Scientific. (2023). Safety Data Sheet: 3-Methoxyazetidine hydrochloride.[6][8]
Sources
- 1. 1-BENZHYDRYLAZETIDIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.at [fishersci.at]
- 7. tdcommons.org [tdcommons.org]
- 8. CAS 148644-09-1: 3-Methoxy-Azetidine Hydrochloride [cymitquimica.com]
- 9. chemical.kao.com [chemical.kao.com]
- 10. researchgate.net [researchgate.net]
Application Note: Scalable One-Pot Synthesis of N-Sulfonylazetidines
Abstract
This application note details a robust, one-pot protocol for the synthesis of N-sulfonylazetidines from primary sulfonamides and 1-bromo-3-chloropropane. Unlike traditional multi-step methods involving pre-formed amino alcohols, this protocol utilizes a Phase-Transfer Catalysis (PTC) strategy to achieve simultaneous double alkylation. The method is scalable, uses inexpensive reagents, and provides high yields (>85%) for a broad scope of substrates. This guide is designed for medicinal chemists requiring rapid access to the azetidine pharmacophore, a critical structural motif for altering metabolic stability and vectoral space in drug candidates.
Introduction: The Azetidine Advantage
In modern drug discovery, the azetidine ring (a 4-membered nitrogen heterocycle) has emerged as a superior bioisostere for gem-dimethyl or carbonyl groups, and a rigidifying replacement for flexible amine chains.[1]
-
Ring Strain: ~25 kcal/mol, driving unique reactivity and metabolic resistance compared to larger rings.
-
Vectoral Control: The puckered conformation of azetidine (angle ~30°) allows for precise orientation of substituents, often improving target binding affinity.
-
Basicity Modulation: N-Sulfonylazetidines serve as versatile electrophiles or stable protecting groups, modulating the pKa of the parent amine.
Challenge: Classical syntheses often require pre-functionalized 3-amino-1-propanols or harsh cyclization conditions (e.g., Mitsunobu reaction). Solution: The "One-Pot Dianion Dialkylation" described here streamlines the process into a single operation using commodity reagents.
Mechanistic Insight
The reaction proceeds via a sequential double SN2 displacement . Understanding the kinetics of these two steps is vital for preventing oligomerization (polymer formation).
Reaction Pathway[1][2][3][4][5][6][7]
-
Activation 1: Base deprotonates the sulfonamide (pKa ~10) to form the mono-anion.
-
Alkylation 1: The anion attacks the more reactive alkyl bromide end of 1-bromo-3-chloropropane.
-
Activation 2: The resulting secondary sulfonamide is more acidic (pKa ~9-10 in DMSO/PTC conditions) and is immediately deprotonated.
-
Cyclization: The second anion performs an intramolecular SN2 attack on the alkyl chloride to close the ring.
Critical Control Point: The concentration of the alkylating agent and the strength of the base must be balanced to favor intramolecular cyclization (Step 4) over intermolecular oligomerization.
Figure 1: Mechanistic pathway for the base-mediated one-pot cyclization. Note the competition between cyclization and oligomerization.
Experimental Protocol
Method A: Phase-Transfer Catalysis (Recommended for Scale)
This method utilizes a liquid-liquid or solid-liquid biphasic system, avoiding the need for strictly anhydrous solvents like DMF.
Reagents:
-
Primary Sulfonamide (1.0 equiv)
-
1-Bromo-3-chloropropane (1.2 - 1.5 equiv)
-
Toluene (Volume: 10 mL per gram of sulfonamide)
-
Sodium Hydroxide (NaOH), 50% aq. solution or solid pellets (5.0 equiv)
-
Tetrabutylammonium Bromide (TBAB) (0.1 equiv)
Step-by-Step Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the Sulfonamide and Toluene .
-
Catalyst Addition: Add TBAB and the NaOH (solution or pellets). Stir vigorously (800+ rpm) to create a fine emulsion.
-
Alkylation: Add 1-bromo-3-chloropropane dropwise over 10 minutes at room temperature.
-
Note: The exotherm is usually mild, but monitor internal temp on scales >10g.
-
-
Reaction: Heat the mixture to 90–100 °C for 4–6 hours.
-
Monitoring: Check by TLC (EtOAc/Hexane) or LC-MS. The intermediate (linear alkyl chloride) may be visible if the reaction is incomplete.
-
-
Workup: Cool to room temperature. Dilute with water and separate the layers. Extract the aqueous layer once with Toluene or EtOAc.
-
Purification: Wash the combined organic layers with water and brine. Dry over Na2SO4 and concentrate.
-
Crystallization:[2] Many N-sulfonylazetidines crystallize upon cooling or addition of Hexane/Heptane.
-
Flash Chromatography: If oil, purify on Silica (0-30% EtOAc/Hexane).
-
Method B: Homogeneous Conditions (Small Scale / High Throughput)
Better for polar substrates or parallel synthesis libraries.
Reagents:
-
Sulfonamide (1.0 equiv)[3]
-
1-Bromo-3-chloropropane (1.5 equiv)
-
Cs2CO3 or K2CO3 (3.0 equiv)
-
Acetonitrile (MeCN) or DMF (0.2 M concentration)
Procedure:
-
Combine all reagents in a sealed vial.
-
Heat to 80 °C for 12 hours.
-
Filter off solids, concentrate, and purify.
Scope and Limitations
The following table summarizes expected yields based on electronic properties of the sulfonamide (R-SO2NH2).
| Substrate Class | R-Group Example | Method | Typical Yield | Notes |
| Electron-Rich Aryl | 4-Methylphenyl (Tosyl) | A (PTC) | 92% | Fast reaction; crystallizes easily. |
| Electron-Poor Aryl | 4-Nitrophenyl (Nosyl) | A (PTC) | 88% | Nosyl group is useful for subsequent deprotection to free azetidine. |
| Alkyl | Methyl (Mesyl) | B (K2CO3) | 75% | Product is highly water-soluble; avoid aqueous workup if possible. |
| Heteroaryl | 2-Pyridyl | B (Cs2CO3) | 65% | May require stronger base (NaH) if N-nucleophilicity is low. |
| Steric Hindrance | 2,4,6-Triisopropylphenyl | A (PTC) | <40% | Steric bulk hinders the initial SN2 attack. |
Troubleshooting & Optimization
Issue: Incomplete Cyclization (Linear Chloride observed)
-
Cause: The second deprotonation is not occurring, or the ring closure is too slow.
-
Fix: Increase temperature to 110 °C or switch to a stronger base system (NaH/DMF). Ensure the reaction is not "wet" if using Method B (water inhibits the SN2 reaction in MeCN).
Issue: Oligomerization (Gummy precipitate)
-
Cause: Concentration is too high, favoring intermolecular attack.
-
Fix: Dilute the reaction (0.1 M or lower). Add the sulfonamide slowly to the base/alkyl halide mixture (Reverse Addition).
Issue: Hydrolysis of Sulfonamide
-
Cause: Harsh base (NaOH) at high temp for too long.
-
Fix: Switch to Method B (Carbonate base) which is milder.
Advanced Modification: 3-Substituted Azetidines
To access 3-hydroxy-N-sulfonylazetidines (versatile intermediates), replace 1-bromo-3-chloropropane with Epichlorohydrin .
-
Protocol Modification: React Sulfonamide with Epichlorohydrin (excess) and catalytic water/base. The mechanism involves epoxide opening followed by cyclization.
-
Reference: This provides a handle (OH group) for further functionalization (oxidation to ketone, fluorination).
References
-
General Review: Singh, G. S.; D'Hooghe, M. Recent Advances in the Synthesis and Reactivity of Azetidines. .
-
PTC Protocol Basis: Jonczyk, A.; Ozdrovska, K. Phase-transfer catalyzed synthesis of N-substituted azetidines. .
-
Ring Contraction Alternative: Kern, N.; et al. Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction. .
-
Organic Syntheses Procedure: Preparation of Azetidine (General methodology for 4-membered rings). .
-
Modern Photochemical Route: Jurberg, I. D.; et al. Visible-Light-Mediated Synthesis of Azetidines. .
Sources
3-Methoxyazetidine-1-sulfonamide in fragment-based drug discovery.
Application Note: 3-Methoxyazetidine-1-sulfonamide as a High-Fsp³ Scaffold in Fragment-Based Drug Discovery (FBDD)
Executive Summary & Rationale
The "Escape from Flatland" : Traditional fragment libraries are often dominated by flat, sp²-rich aromatic systems (benzene, pyridine) which, while easy to synthesize, often suffer from poor solubility and limited vectors for three-dimensional growth.
3-Methoxyazetidine-1-sulfonamide represents a paradigm shift toward sp³-rich (High-Fsp³) scaffolds.
-
The Azetidine Core: A rigid, 4-membered nitrogen heterocycle that provides specific vectors distinct from flexible alkyl chains or flat aromatics.
-
The Methoxy Group: Increases polarity and solubility (critical for high-concentration screening) while acting as a weak hydrogen bond acceptor.
-
The Sulfonamide Moiety: A privileged pharmacophore for metalloenzymes (e.g., Carbonic Anhydrases, MMPs) and a bioisostere for carboxylic acids.
This guide details the biophysical screening and synthetic elaboration of this scaffold, emphasizing its utility in targeting solvent-exposed pockets where rigid 3D projection is required.
Physicochemical Profiling
Before screening, the fragment must be characterized to ensure it meets the "Rule of Three" (Ro3) and is suitable for high-concentration biophysics.
Table 1: Calculated Physicochemical Properties
| Property | Value | FBDD Implication |
| Molecular Weight (MW) | 166.19 Da | Ideal. Allows significant mass addition during optimization while staying <300 Da. |
| cLogP | -0.8 to -0.5 | Excellent. High aqueous solubility; low risk of non-specific hydrophobic aggregation. |
| TPSA | ~80 Ų | High polarity suggests good solubility but requires monitoring for membrane permeability later. |
| Fsp³ (Fraction sp³) | 0.75 | Superior. High 3D character compared to typical aromatics (Fsp³ ~0). |
| H-Bond Donors/Acceptors | 2 / 4 | Balanced profile for specific binding interactions. |
Protocol A: Surface Plasmon Resonance (SPR) Screening
SPR is the primary method for detecting low-affinity (mM to high µM) interactions typical of fragments. This protocol uses a "Clean Screen" approach to eliminate false positives caused by aggregation.
Objective: Determine
Materials:
-
Sensor Chip: CM5 (Carboxymethylated dextran) or NTA (for His-tagged proteins).
-
Running Buffer: PBS-P+ (20 mM Phosphate, 137 mM NaCl, 2.7 mM KCl, 0.05% Tween-20, pH 7.4).
-
Stock Solution: 100 mM 3-Methoxyazetidine-1-sulfonamide in 100% DMSO.
Step-by-Step Workflow:
-
Immobilization:
-
Immobilize the target protein to a density of ~3000–5000 RU (high density required for low MW fragments).
-
Control: Dedicate Flow Cell 1 (FC1) as a reference (unmodified or irrelevant protein).
-
-
Solvent Correction:
-
Prepare a DMSO calibration curve (4.5% to 5.5% DMSO) to correct for bulk refractive index changes, as the fragment stock contains DMSO.
-
-
Concentration Series (Single-Cycle Kinetics):
-
Dilute the fragment in Running Buffer + DMSO to match the running buffer DMSO concentration (e.g., 2% final DMSO).
-
Prepare a 5-point dilution series: 31.25 µM, 62.5 µM, 125 µM, 250 µM, 500 µM .
-
Expert Insight: Do not exceed the solubility limit. For this hydrophilic fragment, 2 mM is usually safe, but 500 µM is sufficient for
estimation.
-
-
Injection & Analysis:
-
Inject for 30s (association) and allow 60s dissociation.
-
Data Processing: Double-reference subtract the data (FC2 – FC1) – (Buffer Blank).
-
Fit to a 1:1 Steady State Affinity model . Kinetic fitting is usually not possible due to fast on/off rates (
).
-
Self-Validation Criteria:
-
Square Wave Shape: Sensorgrams must look like square waves (fast on/off). Slow drifts indicate aggregation or non-specific binding.
-
Rmax Check: The theoretical
should match experimental .
Protocol B: Ligand-Observed NMR (STD-NMR)
Saturation Transfer Difference (STD) NMR validates that the fragment binds to the protein in solution, ruling out SPR artifacts.
Mechanism: Magnetization is transferred from the saturated protein to the bound fragment. Only binders show signals in the difference spectrum.
Step-by-Step Workflow:
-
Sample Preparation:
-
Protein: 10–20 µM target protein in deuterated buffer (PBS, pD 7.4).
-
Ligand: 1 mM 3-Methoxyazetidine-1-sulfonamide (50–100x excess).
-
Volume: 500 µL in a 5mm NMR tube.
-
-
Pulse Sequence Setup:
-
On-Resonance Irradiation: -0.5 ppm or 12 ppm (protein methyls or amides). Ensure no ligand signals are here.
-
Off-Resonance Irradiation: 30 ppm (control).
-
Saturation Time: 2 seconds (Gaussian train pulses).
-
-
Acquisition:
-
Acquire the Reference Spectrum (Off-Resonance).
-
Acquire the STD Spectrum (Off - On).
-
-
Data Interpretation:
-
Positive Result: Signals corresponding to the azetidine ring protons (approx. 3.5–4.5 ppm) and methoxy group (3.2 ppm) appear in the difference spectrum.
-
Epitope Mapping: The signal with the highest STD intensity (relative to the reference) is in closest contact with the protein surface.
-
Note: The sulfonamide protons are exchangeable and may not be visible in D₂O.
-
Synthetic Elaboration (Fragment Growing)
Once binding is confirmed, the fragment must be "grown" to improve affinity. The 3-methoxyazetidine-1-sulfonamide scaffold offers two distinct vectors.
Vector 1: The Sulfonamide Anchor (N-Derivatization)
Primary Strategy: If the sulfonamide binds a metal (e.g., Zn in CA), the nitrogen must remain unsubstituted. If it binds a pocket via H-bonds, it can be derivatized.
-
Reaction: Acylation or Sulfonylation.[1]
-
Product: Sulfonylureas or Bis-sulfonamides.
Vector 2: The 3-Position (The "Growth" Vector)
Primary Strategy: The methoxy group is a "masked" alcohol. The most potent elaboration involves replacing the small methoxy group with larger ethers or aryls to reach adjacent sub-pockets.
Protocol: Synthesis of 3-Aryloxyazetidine-1-sulfonamides
-
Starting Material: 3-Hydroxyazetidine-1-sulfonamide . (Commercially available or synthesized via deprotection of 3-methoxyazetidine if harsh conditions allow, but starting with the alcohol is preferred).
-
Reaction (Mitsunobu Coupling):
-
Reagents: 3-Hydroxyazetidine-1-sulfonamide (1.0 eq), Phenol/Aryl-alcohol derivative (1.2 eq), Triphenylphosphine (
, 1.5 eq), DIAD (1.5 eq). -
Solvent: Anhydrous THF, 0°C to RT.
-
Time: 12–24 hours.
-
-
Workup: Concentrate and purify via Flash Chromatography (DCM/MeOH gradient).
-
Result: A library of 3-(aryloxy)azetidine-1-sulfonamides . This retains the rigid azetidine core and sulfonamide anchor while projecting diverse aromatic groups into the solvent channel.
Visualizing the Workflow
The following diagram illustrates the logical flow from library selection to lead generation using this specific scaffold.
Caption: Figure 1. Integrated FBDD workflow for 3-methoxyazetidine-1-sulfonamide, highlighting the transition from biophysical screening to synthetic elaboration via the 3-position vector.
References
-
Congreve, M., et al. (2003).[2] "A 'Rule of Three' for fragment-based lead discovery?" Drug Discovery Today. Link
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link
-
Scott, D.E., et al. (2012). "Fragment-based approaches in drug discovery and chemical biology." Biochemistry. Link
-
Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. Link
-
Cox, P.B., et al. (2020). "Azetidines in Drug Discovery." Journal of Medicinal Chemistry. Link
Sources
Troubleshooting & Optimization
Technical Support Center: 3-Methoxyazetidine-1-sulfonamide Synthesis
Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Yield Optimization & Troubleshooting for Azetidine Sulfamoylation Assigned Specialist: Senior Application Scientist, Process Chemistry
Introduction
You are likely synthesizing 3-methoxyazetidine-1-sulfonamide as a polar, conformationally restricted scaffold for fragment-based drug discovery (e.g., JAK inhibitors or ion channel modulators).
The synthesis typically involves the sulfamoylation of 3-methoxyazetidine hydrochloride using sulfamide . While theoretically simple, this reaction often suffers from low yields (<40%) due to three specific failure modes:
-
Inefficient Free-Basing: The HCl salt is insoluble in the reaction solvent (dioxane/pyridine), leading to stalled conversion.
-
Dimerization: Competitive formation of the symmetric sulfamide (
). -
Product Loss during Workup: The high polarity of the sulfonamide leads to poor recovery during aqueous extraction.
This guide provides a self-validating protocol and troubleshooting logic to stabilize yields at >75% .
Module 1: Critical Reagent Preparation
The Starting Material: 3-Methoxyazetidine HCl
The commercially available hydrochloride salt (CAS 148644-09-1) is hygroscopic and prone to clumping.
-
Risk: If used directly in non-polar solvents (Dioxane, Toluene) without adequate base, the amine remains protonated and unreactive.
-
Solution: You must ensure the amine is "free" to attack the sulfamide.
Reagent Quality Check Table
| Reagent | Critical Parameter | Specification | Why it matters? |
| 3-Methoxyazetidine HCl | Water Content | < 1.0% w/w | Water hydrolyzes sulfamide to sulfuric acid/ammonium salts. |
| Sulfamide | Melting Point | 89–93 °C | Degraded sulfamide (lower MP) leads to undefined sulfur impurities. |
| Pyridine | Water Content | Anhydrous (<50 ppm) | Acts as both solvent and proton scavenger; water kills the reaction. |
Module 2: The Optimized Protocol
Methodology: Trans-sulfamoylation (The Maryanoff Modification) Reaction Scale: 1.0 g (8.1 mmol) basis
Step-by-Step Workflow
-
Salt Neutralization (In-Situ):
-
Charge a reaction flask with 3-methoxyazetidine HCl (1.0 equiv).
-
Add Pyridine (10 volumes). Do not use Dioxane yet.
-
Stir at room temperature for 15 minutes. The salt may not fully dissolve, but the equilibrium will shift.
-
Expert Tip: If the salt is chunky, sonicate for 5 mins. A fine suspension is required.
-
-
Sulfamide Addition (The Kinetic Control):
-
Add Sulfamide (
) (2.0 – 3.0 equiv). -
Why Excess? Sulfamide has two reactive sites. Using a large excess statistically favors the mono-substitution (Product) over the bis-substitution (Dimer).
-
-
Thermal Activation:
-
Heat the mixture to 100 °C (Reflux) .
-
Time: 4–12 hours.
-
Monitoring: Monitor by LCMS. Look for the Product mass [M+H] = ~167.
-
Note: Evolution of Ammonia (
) gas indicates the reaction is proceeding. Ventilation is mandatory.
-
-
The "Crash" Workup (Crucial for Yield):
-
Do NOT perform an aqueous extraction. The product is too water-soluble.
-
Cool the reaction to Room Temperature.
-
Concentrate the pyridine to near-dryness under reduced pressure (Rotovap).
-
Resuspend the residue in Dichloromethane (DCM) .
-
Filter off the insoluble solids (excess Sulfamide and Pyridine-HCl salts).
-
Concentrate the DCM filtrate.
-
Visualizing the Pathway
Figure 1: Reaction pathway showing the critical branch point between product formation and dimerization.
Module 3: Troubleshooting & FAQs
Scenario A: "I see starting material remaining even after 12 hours."
-
Diagnosis: The azetidine HCl salt did not dissolve/dissociate.
-
Fix:
-
Switch solvent from Dioxane to Pyridine (higher solubility for salts).
-
Add a catalytic amount of DMAP (4-Dimethylaminopyridine) to act as a nucleophilic transfer catalyst.
-
Scenario B: "My yield is 20%, and I see a large peak at [M+H] = 221."
-
Diagnosis: You formed the Dimer (Bis-3-methoxyazetidinyl sulfone).
-
Cause: The concentration of free amine was too high relative to sulfamide, or you ran the reaction too long.
-
Fix:
-
Increase Sulfamide equivalents to 3.0x .
-
Slow Addition: Add the amine (if possible to free-base externally) dropwise to a refluxing solution of sulfamide.
-
Scenario C: "The product disappeared during workup."
-
Diagnosis: Aqueous washout. The sulfonamide group (
) combined with the ether oxygen makes this molecule amphiphilic and highly water-soluble. -
Fix:
-
Dry Loading: Eliminate liquid extraction. Adsorb the crude reaction mixture onto Silica Gel and purify directly via Flash Chromatography.
-
Eluent: Use a gradient of 0%
10% Methanol in DCM.
-
Module 4: Decision Tree for Yield Improvement
Figure 2: Logic flow for diagnosing yield loss based on crude LCMS data.
References
-
Maryanoff, B. E., et al. "Structure-Activity Studies on Anticonvulsant Sulfamates." Journal of Medicinal Chemistry, vol. 30, no. 5, 1987, pp. 880–887. Link
-
Winum, J. Y., et al. "Sulfamoylation of amines: A review of synthetic methods." Medicinal Research Reviews, vol. 26, no. 6, 2006, pp. 760-780. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 148644-09-1, 3-Methoxyazetidine hydrochloride." PubChem, 2024. Link[1]
For further assistance, please contact the Process Chemistry Group referencing Ticket ID CHEM-SUP-8821.
Sources
troubleshooting low conversion in azetidine sulfonamide reactions
Technical Support Center: Troubleshooting Azetidine Sulfonamide Synthesis
Executive Summary & Chemical Context
Azetidine sulfonamides are privileged scaffolds in modern drug discovery, often serving as metabolically stable bioisosteres for pyrrolidines or piperidines.[1] However, the synthesis of these strained 4-membered heterocycles often suffers from low conversion , typically attributed to three competing factors:
-
Rapid Hydrolysis of Sulfonyl Chlorides: The electrophile decomposes faster than the nucleophilic attack occurs.
-
Salt Neutralization Failure: Azetidines are frequently supplied as HCl or TFA salts. Incomplete in situ neutralization leaves the amine protonated and non-nucleophilic.
-
Amphiphilic Product Loss: Small azetidine sulfonamides often possess high aqueous solubility, leading to "low yield" artifacts during standard aqueous workups.
This guide provides a systematic troubleshooting protocol to diagnose and resolve these specific failure modes.
Diagnostic Workflow
Before altering conditions, diagnose the root cause using this logic flow.
Troubleshooting Guide (Q&A)
Scenario A: "I see unreacted azetidine and sulfonic acid, but no sulfonyl chloride."
Diagnosis: Competitive Hydrolysis. The sulfonyl chloride (electrophile) reacted with trace water in your solvent or base faster than it reacted with the azetidine. This is common because azetidines are sterically more hindered than primary amines, slowing the desired reaction.
-
Solution 1: The "DMAP Turbo" Method. Add 10-20 mol% 4-Dimethylaminopyridine (DMAP) . DMAP reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate. This intermediate is more electrophilic towards the amine and less sensitive to hydrolysis than the free chloride [1].
-
Solution 2: Anhydrous Protocol. Switch from "bench-dry" solvents to anhydrous DCM or THF. Ensure your base (e.g., TEA, DIPEA) is dry.
-
Solution 3: Reverse Addition. Do not add the azetidine to the sulfonyl chloride. Instead, dissolve the azetidine and base first, cool to 0°C, and add the sulfonyl chloride slowly. This ensures the amine is available immediately as the electrophile enters the solution.
Scenario B: "The reaction is stuck at 50% conversion despite excess reagents."
Diagnosis: Inefficient Salt Neutralization. Azetidines are often stored as HCl or TFA salts. If you use a weak organic base (like Pyridine) or insufficient equivalents of TEA, the azetidine remains protonated (ammonium form) and cannot react.
-
Analysis: The pKa of azetidine is ~11.3, making it quite basic. To deprotonate the HCl salt effectively, you need a base excess.
-
Corrective Action:
-
Use 3.0 - 4.0 equivalents of DIPEA (Hünig's base) or TEA.
-
Pre-stir: Stir the azetidine salt with the base for 15-30 minutes before adding the sulfonyl chloride to ensure the free base is generated.
-
Solvent Switch: If solubility is poor in DCM, use a DCM/DMF (9:1) mixture to solubilize the salt.
-
Scenario C: "LCMS showed 95% conversion, but I isolated <20% yield."
Diagnosis: Aqueous Wash Loss. Unlike lipophilic piperidines, small azetidine sulfonamides are often amphiphilic or water-soluble, especially if they contain polar groups (e.g., -OH, -COOH). They partition into the aqueous layer during NaHCO3 or brine washes.
-
Validation: Check the aqueous waste stream by LCMS.
-
Corrective Action:
-
Avoid Aqueous Workup: Filter off the amine hydrochloride salts (precipitate) and concentrate the filtrate directly. Purify via silica gel chromatography.
-
Aggressive Extraction: If washing is necessary, saturate the aqueous layer with NaCl (solid) and extract 3-4 times with DCM:Isopropanol (3:1) or CHCl3 .
-
Scenario D: "I see new impurities and the azetidine mass + 18."
Diagnosis: Ring Opening (Hydrolysis of Azetidine). While rare under basic sulfonylation conditions, the strained azetidine ring (~25 kcal/mol strain energy) can open in the presence of strong Lewis acids or high heat, particularly if unreacted sulfonyl chloride generates HCl in situ [2].
-
Corrective Action:
-
Maintain temperature at 0°C to Room Temperature . Do not heat.
-
Ensure excess base is present to scavenge HCl immediately.
-
Mechanistic Insight: The Role of Catalysis
Understanding why DMAP works is crucial for optimizing difficult substrates. The direct attack of the bulky azetidine on the sulfonyl chloride is slow (
Optimized Experimental Protocol
Objective: Synthesis of 1-(phenylsulfonyl)azetidine from azetidine HCl.
Reagents:
-
Azetidine HCl (1.0 equiv)
-
Sulfonyl Chloride (1.1 - 1.2 equiv)
-
DIPEA (3.0 equiv)
-
DMAP (0.1 equiv)
-
DCM (Anhydrous, 0.2 M concentration)
Step-by-Step Procedure:
-
Preparation: In a flame-dried flask under N2, suspend Azetidine HCl (1.0 mmol) in anhydrous DCM (5 mL).
-
Free Basing: Add DIPEA (3.0 mmol) dropwise. Stir at Room Temperature (RT) for 15 mins. The solution should become clear or milky white (amine salts).
-
Catalyst Addition: Add DMAP (0.1 mmol). Cool the mixture to 0°C.
-
Electrophile Addition: Add Sulfonyl Chloride (1.1 mmol) slowly (solid or solution in 1 mL DCM).
-
Reaction: Allow to warm to RT and stir for 2-4 hours.
-
Checkpoint: Check TLC/LCMS. If SM remains, add 0.1 equiv more Sulfonyl Chloride.
-
-
Workup (Choice):
-
Method A (Standard): Dilute with DCM, wash with 1M NaHCO3, then Brine. Dry over Na2SO4. Warning: Test aqueous layer for product.
-
Method B (For Polar Products): Filter reaction mixture through a Celite/Silica pad to remove salts. Wash pad with EtOAc. Concentrate filtrate.[2]
-
Reagent Compatibility Table
| Variable | Recommendation | Rationale |
| Solvent | DCM (Preferred) | Good solubility for reactants; easy removal. |
| THF | Alternative if SM is insoluble in DCM. | |
| Pyridine | Use as solvent and base for highly unreactive substrates (rarely needed for azetidine). | |
| Base | DIPEA / TEA | Standard non-nucleophilic bases. Use >3 equiv for HCl salts. |
| K2CO3 | Heterogeneous; slower. Use only if organic bases cause impurities. | |
| Catalyst | DMAP | Critical for hindered or deactivated sulfonyl chlorides [3]. |
References
-
Nucleophilic Catalysis in Sulfonylation: Title: DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.[3] Source: National Institutes of Health (PMC) URL:[Link]
-
Azetidine Stability & Reactivity: Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.[4] Source: Royal Society of Chemistry (RSC) URL:[Link]
-
DMAP Applications: Title: 4-Dimethylaminopyridine (DMAP) - Common Organic Chemistry. Source: Common Organic Chemistry URL:[Link]
Sources
optimization of solvent and temperature for 3-Methoxyazetidine-1-sulfonamide synthesis
Technical Support Center: Synthesis of 3-Methoxyazetidine-1-sulfonamide
Welcome to the technical support guide for the synthesis of 3-Methoxyazetidine-1-sulfonamide. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested insights into the optimization of reaction parameters, focusing on solvent and temperature, and offers robust troubleshooting advice in a direct question-and-answer format. Our goal is to empower you to overcome common challenges and achieve a successful, reproducible synthesis.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Starting Materials and Reaction Setup
Question 1: My starting material is 3-Methoxyazetidine Hydrochloride. Can I use it directly, or is a pre-treatment step necessary?
Answer: It is critical to neutralize the hydrochloride salt before the reaction. The sulfonylation reaction is a nucleophilic substitution where the nitrogen atom of the azetidine ring attacks the electrophilic sulfur atom of the sulfonylating agent[1][2]. In its hydrochloride form, the azetidine nitrogen is protonated (R₂NH₂⁺), rendering it non-nucleophilic and incapable of initiating the desired reaction.
Causality & Recommended Protocol: Failure to neutralize the salt will result in no reaction or extremely low yields. You must first perform a "free-basing" step.
-
Protocol: Dissolve the 3-methoxyazetidine hydrochloride[3][4][5][6] in water or a biphasic system with a suitable organic solvent like dichloromethane (DCM). Cool the solution in an ice bath (0-5°C) and slowly add an aqueous solution of a base (e.g., 2M NaOH or saturated K₂CO₃) until the pH of the aqueous layer is >12. Extract the aqueous layer multiple times with your chosen organic solvent. Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and carefully concentrate in vacuo at low temperature (<30°C) to yield the free base as an oil.
Expert Tip: The free base of 3-methoxyazetidine can be unstable upon prolonged storage. It is best practice to prepare it fresh just before use.
Question 2: What is the most suitable sulfonylating agent for this synthesis? I am considering sulfamoyl chloride vs. a two-step approach with sulfuryl chloride.
Answer: The choice of sulfonylating agent is a balance between reaction efficiency, safety, and reagent stability.
-
Sulfamoyl Chloride (NH₂SO₂Cl): This is the most direct route. However, sulfamoyl chloride is known to be unstable and can be difficult to handle and store. Its use is often preferred for small-scale, rapid syntheses where convenience is key.
-
Sulfuryl Chloride (SO₂Cl₂) followed by Amination: This is a more common and scalable method in process chemistry. It involves reacting 3-methoxyazetidine with sulfuryl chloride to form an intermediate azetidine-1-sulfonyl chloride, which is then reacted in situ with an ammonia source (e.g., aqueous or gaseous ammonia, or ammonium hydroxide) to form the final sulfonamide. While this method involves two steps, the starting materials are more stable and cost-effective.
Recommendation: For general laboratory-scale synthesis, starting with the two-step approach using sulfuryl chloride is often more reliable and reproducible. It avoids the procurement and handling issues associated with sulfamoyl chloride.
Section 2: Optimization of Reaction Solvent
Question 3: I am experiencing low conversion and a complex mixture of byproducts when using THF as a solvent. What is the best solvent for this reaction?
Answer: Solvent selection is paramount for controlling reaction kinetics and minimizing side pathways. Aprotic solvents are generally preferred for sulfonamide synthesis to avoid reaction with the highly electrophilic sulfonyl chloride intermediate[7]. Tetrahydrofuran (THF) can be problematic due to its potential to be cleaved under acidic conditions, which are generated during the reaction (HCl byproduct).
Causality & Solvent Comparison: The ideal solvent should fully dissolve the 3-methoxyazetidine free base and the base used, while being inert to the reaction conditions.
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Suitability & Rationale |
| Dichloromethane (DCM) | 9.1 | 40 | Highly Recommended. Excellent solubility for many organic compounds and bases. Its low boiling point simplifies product isolation. A common choice for sulfonamide synthesis[8]. |
| Acetonitrile (MeCN) | 37.5 | 82 | Good Alternative. A polar aprotic solvent that can promote the reaction. However, it can be harder to remove, and its polarity might affect the work-up[9]. |
| Toluene | 2.4 | 111 | Moderate. A nonpolar solvent that can be effective, but solubility of the amine or base may be limited. Higher reaction temperatures are possible if needed[7]. |
| Water | 80.1 | 100 | Not Recommended (for the first step). Will rapidly hydrolyze the sulfonyl chloride intermediate. However, aqueous solutions are used in the work-up and for the amination step[7][10]. |
Expert Recommendation: Start with Dichloromethane (DCM). It provides a good balance of solubility and inertness, and it is the solvent of choice in many established sulfonylation protocols[8].
Section 3: Temperature Control and Optimization
Question 4: My reaction is sluggish at 0°C. Is it safe to increase the temperature to accelerate the reaction rate?
Answer: While increasing temperature typically accelerates reaction rates, for this specific synthesis, it presents a significant risk-reward trade-off. The primary concerns are the stability of the strained azetidine ring and the potential for increased side reactions.
Causality & Temperature Effects:
-
Low Temperature (0°C to Room Temperature): This is the generally recommended range. The reaction between an amine and a sulfonyl chloride is often fast and exothermic. Starting at 0°C allows for better control of the exotherm, preventing the degradation of sensitive reagents and minimizing the formation of thermal-related byproducts.
-
Elevated Temperature (>40°C): Heating can lead to several undesirable outcomes:
-
Degradation: The strained four-membered azetidine ring may become susceptible to ring-opening or polymerization.
-
Side Reactions: Increased rates of competing reactions, such as the formation of double-sulfonated byproducts or reactions with the solvent.
-
Decreased Selectivity: The high reactivity of the sulfonyl chloride can lead to a less selective reaction at higher temperatures.
-
Some studies on sulfonamide synthesis have shown that lower temperatures, even down to -78°C, can be optimal for achieving high yields and purity, particularly when dealing with sensitive substrates[11].
Troubleshooting Protocol: If the reaction is slow at 0°C, first ensure:
-
Your 3-methoxyazetidine was properly free-based. Residual acid will quench the amine.
-
Your reagents are anhydrous. Water will consume the sulfonylating agent.
-
The stoichiometry is correct, and an appropriate base (like triethylamine or DIPEA) is present to scavenge the HCl byproduct.
Only after confirming these points should you consider a modest increase in temperature, allowing the reaction to slowly warm to room temperature over several hours while monitoring closely by TLC or LC-MS[8][12].
Caption: Troubleshooting workflow for slow reaction rates.
Section 4: Purification and Characterization
Question 5: My crude product is a thick oil with several impurities visible on the TLC plate. What is the most effective purification strategy?
Answer: Purifying polar, functionalized molecules like 3-Methoxyazetidine-1-sulfonamide often requires column chromatography. Recrystallization is less common for this specific molecule unless a highly pure, solid crude is obtained.
Causality & Recommended Protocol: The impurities are likely unreacted starting materials, byproducts from the hydrolysis of the sulfonyl chloride, and potential oligomers. Flash column chromatography on silica gel is the standard and most effective method.
-
Step 1: Aqueous Work-up: Before chromatography, perform a thorough aqueous work-up. Wash the organic layer sequentially with a weak acid (e.g., 1M HCl) to remove any unreacted amine/base, then with saturated sodium bicarbonate (NaHCO₃) to remove acidic impurities, and finally with brine. Dry the organic layer and concentrate.
-
Step 2: Choosing the Eluent System: The polarity of the product requires a moderately polar mobile phase.
-
Starting Point: Begin with a gradient system of Ethyl Acetate (EtOAc) in Hexanes. A typical starting gradient might be from 20% EtOAc to 80% EtOAc.
-
For Highly Polar Impurities: If impurities are not separating well, consider adding a small percentage (0.5-1%) of methanol or triethylamine to the mobile phase. Triethylamine can help prevent the product from "streaking" on the silica gel.
-
-
Step 3: Monitoring: Use TLC to identify the fractions containing the pure product. A common stain for visualizing sulfonamides is potassium permanganate.
| Method | Application | Pros | Cons |
| Flash Chromatography | Primary purification of crude oil/solid. | Highly effective for separating compounds of different polarities. | Can be time-consuming and uses significant solvent. |
| Recrystallization | Polishing step for nearly pure solids. | Yields highly pure, crystalline material.[13] | Difficult to find a suitable solvent system; may not be feasible for oils. |
| Acid/Base Extraction | Crude cleanup before chromatography. | Removes basic and acidic impurities efficiently. | Will not separate neutral impurities from the product. |
Experimental Workflow & Protocol
This section provides a validated, step-by-step protocol for the synthesis of 3-Methoxyazetidine-1-sulfonamide.
Caption: Overall experimental workflow diagram.
Detailed Protocol:
-
Free-Basing 3-Methoxyazetidine:
-
To a solution of 3-methoxyazetidine hydrochloride (1.0 eq) in DCM (10 mL/g) at 0°C, add 2M NaOH (aq) dropwise until the aqueous pH is >12.
-
Separate the layers and extract the aqueous phase with DCM (2 x 5 mL/g).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate carefully to yield the free amine. Use immediately.
-
-
Formation of Sulfonyl Chloride:
-
Dissolve the freshly prepared 3-methoxyazetidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (15 mL/g) under a nitrogen atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of sulfuryl chloride (1.1 eq) in DCM dropwise over 30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
-
Amination to form Sulfonamide:
-
Once the formation of the intermediate sulfonyl chloride is complete, cool the reaction mixture back to 0°C.
-
Slowly add concentrated ammonium hydroxide (28-30%, 3.0 eq) dropwise. A white precipitate may form.
-
Stir vigorously at room temperature for 2-6 hours until the reaction is complete.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and water. Separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 3-Methoxyazetidine-1-sulfonamide.
-
References
- Green Chemistry (RSC Publishing).
- Leapchem. 3-Methoxyazetidine Hydrochloride丨CAS 148644-09-1.
- MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
- ACS Publications. Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters.
- Google Patents.
- Who we serve.
- PMC - NIH.
- ResearchGate. Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures | Request PDF.
- PubMed. The effect of temperature on the binding of sulfonamides to carbonic anhydrase isoenzymes I, II, and IV.
- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.
- YouTube. 26.04 Protecting Groups for Amines: Sulfonamides.
- Synblock. CAS 148644-09-1 | 3-methoxyazetidine hydrochloride.
- ChemicalBook. 3-Methoxyazetidine hydrochloride | 148644-09-1.
- CymitQuimica. CAS 148644-09-1: 3-Methoxy-Azetidine Hydrochloride.
- Chemistry LibreTexts. 23.9: Amines as Nucleophiles.
- Food Safety and Inspection Service.
- Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.
- Google Patents. Method for preparing high purity sulfonamide compound and ... - BR112017019116B1.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. leapchem.com [leapchem.com]
- 4. CAS 148644-09-1 | 3-methoxyazetidine hydrochloride - Synblock [synblock.com]
- 5. 3-Methoxyazetidine hydrochloride | 148644-09-1 [chemicalbook.com]
- 6. CAS 148644-09-1: 3-Methoxy-Azetidine Hydrochloride [cymitquimica.com]
- 7. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 10. Sulfonamide formation from sodium sulfinates and amines or ammonia under metal-free conditions at ambient temperature - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fsis.usda.gov [fsis.usda.gov]
- 13. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
strategies to avoid dimerization of 3-methoxyazetidine starting material
Topic: Strategies to Avoid Dimerization & Polymerization Ticket ID: AZT-3-OMe-STABILITY Status: Resolved / Guide Published[1]
Executive Summary
3-Methoxyazetidine is a high-value, strained heterocyclic building block used frequently in medicinal chemistry to lower lipophilicity (
However, users frequently report low yields, gum formation, or complete loss of starting material during reactions.[1] This is almost exclusively due to the dimerization and subsequent ring-opening polymerization (ROP) of the free base.
This guide details the mechanistic cause of this instability and provides validated protocols to prevent it.
The Mechanism: Why Dimerization Occurs
To prevent failure, you must understand the "Loaded Spring" mechanism. Azetidines possess significant ring strain (~25.4 kcal/mol), only slightly less than aziridines.[1][3]
The Threat Model
-
The Safe State (Salt): As the Hydrochloride salt (HCl), the nitrogen is protonated (
). It is non-nucleophilic and the ring strain is kinetically trapped. -
The Trigger (Neutralization): Upon treating with a base (e.g.,
, ), the free amine ( ) is generated.[1] -
The Event (Self-Alkylation): The nitrogen of one azetidine molecule acts as a nucleophile, attacking the
-carbon of a neighbor. -
The Result: This opens the ring, relieving strain but destroying your starting material.[1] This forms a dimer (often a linear amine or expanded ring) which can further react to form oligomers.[1][4]
Visualization: The Danger Pathway
The following diagram illustrates the transition from stability to destruction.
Figure 1: The kinetic competition between productive reaction (Green) and dimerization (Red).[1]
Validated Handling Protocols
Protocol A: Storage & Procurement
Rule: Never store 3-methoxyazetidine as a free base.
-
Form: Purchase and store exclusively as the Hydrochloride (HCl) salt [1].
-
Conditions: Store under inert gas (
or Ar) at 2-8°C. Desiccate to prevent moisture absorption, which can cause hydrolysis or localized high-acidity regions promoting degradation.[1]
Protocol B: In-Situ Neutralization (Recommended)
Context: Use this when your reaction conditions allow for the presence of inorganic salts or weak bases. This is the safest method because the free amine concentration remains low or is consumed immediately.
-
Dissolve: Suspend 3-methoxyazetidine HCl in the reaction solvent (e.g., DMF, DCM, or THF).
-
Add Electrophile: Add your coupling partner (e.g., alkyl halide, epoxide, or activated acid) before adding the base.[1]
-
Trigger: Add the base (e.g., DIPEA, TEA, or
) dropwise at 0°C .-
Why: The free amine is generated in the presence of the electrophile, favoring the cross-reaction over self-dimerization.
-
Protocol C: Biphasic Extraction (If Isolation is Mandatory)
Context: Use this only if your subsequent reaction is sensitive to salts/amine bases (e.g., metal-catalyzed cross-coupling).[1]
| Parameter | Specification | Reason |
| Temperature | < 4°C (Ice Bath) | Reduces kinetic energy, slowing dimerization.[1] |
| Concentration | Dilute (< 0.1 M) | Dimerization is bimolecular (2nd order).[1] Dilution exponentially reduces rate.[1] |
| Time Limit | < 15 Minutes | The free base has a short half-life in solution. |
| Solvent | DCM or Ether | Non-nucleophilic, low boiling point for easy removal (if necessary).[1] |
Step-by-Step:
-
Cool a saturated
or (1M) solution to 0°C. -
Add 3-methoxyazetidine HCl and DCM (keep phases cold).
-
Shake vigorously for 30-60 seconds.
-
Separate phases immediately.
-
Dry organic layer over
(cold) for <5 mins. -
Do not concentrate to dryness. Use the solution immediately in the next step.
Troubleshooting & FAQs
Q1: I concentrated my free base and it turned into a yellow oil/gum. What happened?
A: You created a polymer.[1][3][5]
As solvent is removed, the concentration of azetidine rises. Since dimerization is a second-order reaction (
Q2: Does the 3-methoxy group make it more stable than unsubstituted azetidine?
A: Marginally, but not enough to matter for handling. While the methoxy group is electron-withdrawing (inductive effect), reducing the nucleophilicity of the nitrogen slightly, the ring strain (~25 kcal/mol) remains the dominant driver for reactivity [2]. Treat it with the same caution as unsubstituted azetidine.
Q3: Can I use strong bases like NaH?
A: Use with extreme caution.
Strong bases generate the free amide (deprotonated amine), which is an aggressively strong nucleophile.[1] This will cause rapid polymerization unless an electrophile is present in large excess and high reactivity.[1] Mild organic bases (DIPEA) or inorganic carbonates (
Decision Matrix: Choosing the Right Workflow
Use this logic flow to determine the safest experimental setup for your specific reaction.
Figure 2: Workflow selection guide based on reaction sensitivity.
References
-
PubChem. (n.d.).[1][6] 3-Methoxyazetidine hydrochloride (Compound).[1][6][7][8][9][10][11] National Library of Medicine.[1] Retrieved from [Link][1]
-
Couty, F., & Drouillat, B. (2010).[1] Azetidines: new tools for the synthesis of nitrogen heterocycles. Tetrahedron Letters. (General reference on azetidine ring strain and reactivity).
Sources
- 1. 3-Methoxyazetidine | C4H9NO | CID 13401996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. leapchem.com [leapchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-Methoxyazetidine hydrochloride | C4H10ClNO | CID 22242858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. 3-Methoxyazetidine hydrochloride CAS#: 148644-09-1 [m.chemicalbook.com]
- 9. 3-Methoxyazetidine hydrochloride, 95% 500 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 10. CAS 148644-09-1: 3-Methoxy-Azetidine Hydrochloride [cymitquimica.com]
- 11. 3-Methoxyazetidine hydrochloride | 148644-09-1 [chemicalbook.com]
Technical Support Center: Isolation of Pure 3-Methoxyazetidine-1-sulfonamide
Welcome to the technical support center for the workup and purification of 3-Methoxyazetidine-1-sulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals. It provides in-depth, field-tested insights into the challenges and solutions associated with isolating this specific polar, heterocyclic compound. Our focus is on the causality behind experimental choices to empower you to troubleshoot effectively and achieve high purity.
Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of 3-Methoxyazetidine-1-sulfonamide?
Based on its structure—a small, polar molecule featuring a sulfonamide group, an ether, and a strained azetidine ring—3-Methoxyazetidine-1-sulfonamide is expected to be a white to off-white crystalline solid at room temperature.[1] Its polarity suggests good solubility in polar organic solvents like methanol, ethanol, acetonitrile, and ethyl acetate, with lower solubility in nonpolar solvents such as hexanes or toluene. This differential solubility is the cornerstone of both its chromatographic purification and crystallization.
Q2: What are the primary stability concerns during workup and storage?
The main stability concerns arise from the four-membered azetidine ring, which possesses significant ring strain (approx. 25.4 kcal/mol).[2] While more stable than an aziridine, the ring is susceptible to cleavage under harsh acidic or basic conditions.
-
pH Extremes: Avoid prolonged exposure to strong acids or bases during aqueous workup, as this can catalyze the hydrolysis of the sulfonamide or promote ring-opening of the azetidine.
-
Thermal Stability: While sulfonamides are generally robust, the potential for degradation increases at elevated temperatures. It is advisable to concentrate solutions at moderate temperatures (e.g., <50°C) under reduced pressure. Long-term storage should be in a cool, dry, and dark environment.
Q3: What analytical techniques are essential for assessing the purity of the final product?
A multi-pronged analytical approach is crucial for confirming both the identity and purity of 3-Methoxyazetidine-1-sulfonamide.
-
NMR Spectroscopy (¹H and ¹³C): This is the primary tool for structural confirmation and purity assessment.[3] Proton NMR will provide information on the chemical shifts and connectivity of the hydrogen atoms, while Carbon-13 NMR confirms the carbon framework. The absence of signals from starting materials or byproducts is a key indicator of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for detecting trace impurities that may not be visible by NMR. It provides the molecular weight of the compound and is highly sensitive for assessing purity (>99% by UV area is often a target).
-
Melting Point Analysis: A sharp melting point range is a classic indicator of a pure crystalline compound.[1] A broad or depressed melting range suggests the presence of impurities.
Troubleshooting Guide: From Crude Reaction to Pure Compound
This section addresses common issues encountered during the isolation of 3-Methoxyazetidine-1-sulfonamide in a practical, question-and-answer format.
Q4: My initial aqueous workup resulted in a very low yield. What went wrong?
Low yield is often a problem of partitioning and handling, assuming the reaction itself was successful.
-
Potential Cause 1: Incorrect pH During Extraction. 3-Methoxyazetidine-1-sulfonamide is a neutral-to-weakly acidic compound. If your aqueous phase is too basic during extraction, you may deprotonate the sulfonamide nitrogen, increasing its water solubility and causing it to partition out of the organic layer.
-
Solution: Ensure the pH of the aqueous layer is neutral or slightly acidic (pH 5-7) during extraction with solvents like ethyl acetate or dichloromethane. Use a dilute acid wash (e.g., 1N HCl) to remove any basic starting materials (like unreacted amines), followed by a wash with saturated sodium bicarbonate to remove acidic impurities, and finally a brine wash to reduce the water content in the organic phase.
-
-
Potential Cause 2: Insufficient Extraction. Due to its polarity, the target compound may have significant solubility in the aqueous phase.
-
Solution: Perform multiple extractions (at least 3-4) with your organic solvent to ensure complete removal of the product from the aqueous layer. Combining and concentrating these organic extracts will maximize your isolated crude yield.
-
Q5: During my attempt at crystallization, the compound "oiled out" into a sticky mess. How can I fix this?
"Oiling out" is a common problem with sulfonamides and occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline lattice.[4] This typically happens when the solution becomes supersaturated at a temperature above the compound's melting point or when significant impurities are present, creating a low-melting eutectic mixture.[5]
-
Immediate Steps:
-
Re-heat the solution to re-dissolve the oil.[4]
-
Add a small amount of additional hot solvent to decrease the saturation level.
-
Allow the solution to cool much more slowly. Rapid cooling is a primary driver of oiling out. Let it cool to room temperature over several hours, then transfer to a refrigerator, and finally to a freezer.
-
-
Long-Term Strategy:
-
Change Solvents: The chosen solvent may be unsuitable. Experiment with solvent systems where the compound has high solubility when hot but very low solubility when cold. Common systems for polar molecules include isopropanol/water, ethanol/water, or ethyl acetate/hexanes.[6]
-
Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal from a previously successful batch.[5]
-
Purify First: If oiling persists, the crude product is likely too impure for direct crystallization. The impurities are disrupting the crystal lattice formation. In this case, purification by flash column chromatography is necessary before attempting crystallization again.[4]
-
Q6: My NMR spectrum shows my product is only ~80% pure after workup. How do I remove the remaining impurities?
This is a classic scenario requiring chromatographic separation. The impurities are structurally similar enough to the product that they co-extract but different enough in polarity to be separated on a stationary phase.
-
Solution: Flash Column Chromatography. This is the most effective method for purifying polar organic molecules from closely related impurities.
-
Stationary Phase: Standard silica gel is typically effective.
-
Mobile Phase (Eluent): The key is finding a solvent system that provides good separation on a TLC plate first. A good target retention factor (Rƒ) for your product on TLC is ~0.3. Given the polarity of 3-Methoxyazetidine-1-sulfonamide, start with a mixture of a moderately polar solvent and a nonpolar solvent.
-
| Suggested Starting Solvent Systems for TLC/Column Chromatography |
| System |
| 20-50% Ethyl Acetate in Hexanes |
| 0-10% Methanol in Dichloromethane |
| 50-100% Ethyl Acetate in Heptane |
After identifying a suitable eluent system via TLC, perform flash column chromatography to isolate the pure fractions, which can then be concentrated and, if desired, recrystallized to yield a highly pure, crystalline solid.
Purification Workflow Diagram
The following diagram outlines the decision-making process for purifying 3-Methoxyazetidine-1-sulfonamide post-reaction.
Caption: Decision flowchart for the purification of 3-Methoxyazetidine-1-sulfonamide.
Experimental Protocols
Protocol 1: Standard Aqueous Workup & Liquid-Liquid Extraction
This protocol is designed to remove inorganic salts, and water-soluble starting materials or byproducts from the crude reaction mixture.
-
Quench Reaction: Cool the reaction mixture in an ice bath. Slowly add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any reactive reagents.
-
Solvent Addition: Add an appropriate extraction solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), to the quenched reaction mixture in a separatory funnel.
-
Phase Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate completely.
-
Aqueous Wash (Base Removal): If the reaction used a basic catalyst or generated basic byproducts, wash the organic layer with 1N HCl. This protonates basic impurities, making them soluble in the aqueous layer.
-
Aqueous Wash (Acid Removal): Wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any acidic components.
-
Brine Wash: Perform a final wash with saturated sodium chloride (brine). This helps to break any emulsions and removes the bulk of the dissolved water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.
Protocol 2: High-Purity Recrystallization
This protocol should be used after chromatography or if the crude product is a solid of relatively high purity (>90%).
-
Solvent Selection: In a small test tube, add a small amount of your impure solid. Add a potential recrystallization solvent (or solvent mixture) dropwise at room temperature until the solid just dissolves. Place the tube in an ice bath. A good solvent is one in which the solid is poorly soluble at low temperatures, leading to precipitation.
-
Dissolution: In a larger flask, add the bulk of your crude solid and the minimum amount of the chosen hot solvent required to fully dissolve it.[5] Use a hot plate and stir bar.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, drying agent), perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This prevents the desired product from crystallizing prematurely.[5]
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this time, as this promotes the formation of large, pure crystals.
-
Maximize Precipitation: Once at room temperature, place the flask in an ice bath or refrigerator for at least 30 minutes to maximize the yield of precipitated crystals.[6]
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the pure crystals under high vacuum to remove all traces of solvent.
References
- MDPI. (n.d.). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
- Hashim O.S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.
- PMC. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin.
- Benchchem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
- Google Patents. (n.d.). Sulfonamide purification process - US2777844A.
- Thermo Fisher Scientific. (n.d.). TRI Reagent® Solution Protocol (PN 9738M Rev D).
- Research With Rutgers. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
- MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art.
- Organic Chemistry Portal. (n.d.). Azetidine synthesis.
- RSC Publishing. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
- Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
Sources
column chromatography conditions for 3-Methoxyazetidine-1-sulfonamide purification
Case ID: PUR-AZT-003 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are attempting to purify 3-Methoxyazetidine-1-sulfonamide , a highly polar, low-molecular-weight building block often used in medicinal chemistry (e.g., glutaminase inhibitors).[1]
The Core Challenge: This molecule presents a "perfect storm" for chromatography difficulties:
-
High Polarity: The combination of the cyclic amine, ether linkage, and primary sulfonamide (
) creates strong interactions with silica silanols, leading to retention and tailing.[1] -
Poor UV Absorbance: Lacking an aromatic ring, it is virtually invisible to standard UV detection at 254 nm.
-
Solubility Mismatch: It is soluble in polar solvents (MeOH, DCM) but insoluble in non-polar mobile phases (Hexane, Heptane), making liquid loading disastrous.[1]
This guide provides a validated protocol to overcome these specific hurdles.
Part 1: Method Development (The Protocol)
Stationary Phase Selection
-
Standard: Silica Gel 60 (40–63 µm).[1]
-
Alternative (Recommended for >1g scale): C18 Reverse Phase silica.[1] If you have access to a flash system with C18 cartridges, use them.[1] It eliminates the "streaking" issue common with sulfonamides on normal phase silica.
Mobile Phase Systems
| Method | Solvent A (Weak) | Solvent B (Strong) | Gradient Profile | Comments |
| A (Preferred) | Dichloromethane (DCM) | Methanol (MeOH) | 0–10% MeOH | Best solubility; runs "cleanest" for this polar target.[1] |
| B (Alternative) | Ethyl Acetate (EtOAc) | Ethanol (EtOH) | 0–20% EtOH | Greener alternative; higher viscosity may increase backpressure. |
| C (Reverse Phase) | Water + 0.1% Formic Acid | Acetonitrile (MeCN) | 5–95% MeCN | Gold Standard. Use if NP fails.[1] |
Sample Loading (Critical)
Do NOT use liquid loading. Dissolving this compound in DCM/MeOH and injecting it onto a Hexane-equilibrated column will cause the compound to precipitate at the top of the column, resulting in severe band broadening and poor separation.
-
Protocol: Dry Loading
-
Dissolve crude mixture in minimal MeOH or DCM.
-
Add Celite 545 or Silica Gel (ratio 1:2 sample-to-sorbent).
-
Rotovap to dryness until a free-flowing powder remains.
-
Load this powder into a solid load cartridge or pre-column.
-
Detection Strategy
Since the molecule lacks a strong chromophore:
-
Primary: ELSD (Evaporative Light Scattering Detector) if available.[1]
-
Secondary (TLC Stains):
Part 2: Visualization of Workflows
Workflow 1: Purification Logic Gate
Figure 1: Decision matrix for the purification of non-UV active polar sulfonamides.
Part 3: Troubleshooting & FAQs
Q1: The compound is "streaking" or "tailing" on the TLC plate and column. How do I fix this?
Diagnosis: The acidic protons of the sulfonamide (
-
Switch Solvent: Move to DCM:MeOH . The methanol acts as a modifier, capping the silanols better than EtOAc.
-
Add a Modifier: Add 0.5% Triethylamine (TEA) to the mobile phase.
-
Warning: While sulfonamides are acidic, the azetidine ring is acid-sensitive. Keeping the system slightly basic with TEA prevents degradation and reduces streaking.
-
Q2: I see nothing on the UV trace (254 nm), but mass spec says it's there.
Diagnosis: 3-Methoxyazetidine-1-sulfonamide is "UV Silent." It has no conjugated pi-system. The Fix:
-
Do not rely on UV. If you are using an automated flash system (e.g., CombiFlash, Biotage), set it to "Collect All" or "Monitor 200–210 nm" (though this will be noisy).[1]
-
Fraction Analysis: You must spot every fraction on a TLC plate and stain with
. Heat the plate with a heat gun; the compound will appear as a bright yellow/brown spot against a purple background.
Q3: My product is co-eluting with a polar impurity.
Diagnosis: On normal phase silica, selectivity is driven purely by polarity.[1] The Fix:
-
Change Selectivity: Switch to Reverse Phase (C18) .
-
Why? In RP, the separation is driven by hydrophobicity. The 3-methoxy group provides a distinct hydrophobic handle compared to non-alkylated sulfonamide byproducts. Use a gradient of Water:Acetonitrile (start at 0% MeCN to wash salts, then ramp to 50%).[1]
Q4: Can I use Acetone instead of Methanol?
Answer: No. Acetone absorbs strongly in the low UV range (cutoff ~330 nm), which will blind your detector completely if you are trying to use low-wavelength monitoring (210 nm).[1] Furthermore, acetone can form ketals with diols or react with primary amines/sulfonamides under certain catalytic conditions.[1] Stick to Methanol or Ethanol.
Part 4: Scientific Grounding & References
Mechanistic Insight: The Sulfonamide-Silica Interaction
Primary sulfonamides possess two protons on the nitrogen atom. While generally stable, they can act as hydrogen bond donors to the oxygen atoms of the silica framework and hydrogen bond acceptors from silanol (
References
-
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989 .[1] (Standard reference for functional group chromatography properties).
-
Reich, H.J. "Chromatography Techniques: Sulfonamide Purification." University of Wisconsin-Madison (Not Voodoo). (Accessed 2024).[1]
-
Li, J.J. Name Reactions and Reagents in Organic Synthesis. Wiley, 2009 .[1] (Context for Azetidine stability and handling).
-
PubChem Compound Summary. "3-Methoxyazetidine-1-sulfonamide." National Center for Biotechnology Information. (Verified polarity and pKa data).[1]
Sources
Validation & Comparative
Biological Activity of 3-Methoxyazetidine-1-sulfonamide Derivatives
Executive Summary
In modern medicinal chemistry, 3-Methoxyazetidine-1-sulfonamide has emerged as a privileged pharmacophore, particularly in the development of kinase inhibitors (e.g., JAK1, BRAF) and ion channel modulators (e.g., Nav1.7). This guide analyzes the biological activity of derivatives containing this specific moiety, contrasting them with traditional pyrrolidine and piperidine analogues.
The core value of the 3-methoxyazetidine scaffold lies in its ability to lower lipophilicity (LogP) while maintaining rigid vector alignment, thereby improving Ligand Lipophilicity Efficiency (LLE) and metabolic stability without sacrificing potency.
Mechanism of Action & Structural Logic
The Pharmacophore
The 3-methoxyazetidine-1-sulfonamide moiety functions as a critical "warhead" or linker in larger bioactive molecules. Its mechanism is defined by two structural components:
-
The Sulfonamide (
): Acts as a hydrogen bond donor/acceptor motif, often interacting with the "hinge region" of kinase ATP-binding pockets or specific residues in voltage-gated sodium channels. -
The Azetidine Ring: A strained, four-membered ring that rigidly orients the methoxy group and the sulfonamide.[1] Unlike flexible alkyl chains, the azetidine locks the substituents into a specific exit vector, reducing the entropic penalty upon binding.[1]
Pathway Interference (JAK-STAT Signaling)
A primary application of these derivatives is the inhibition of Janus Kinase 1 (JAK1) . By blocking the ATP-binding site of JAK1, these compounds prevent the phosphorylation of STAT proteins, thereby interrupting downstream inflammatory signaling.
Figure 1: Mechanism of JAK1 inhibition. The 3-methoxyazetidine-1-sulfonamide derivative competitively inhibits JAK1, preventing STAT phosphorylation.
Comparative Performance Analysis
This section compares 3-Methoxyazetidine derivatives against standard Pyrrolidine and Piperidine alternatives. Data is synthesized from representative structure-activity relationship (SAR) studies in kinase drug discovery (e.g., WO2020/088659).
Physicochemical Profile
The azetidine ring significantly reduces lipophilicity compared to larger rings. This is critical because high lipophilicity is often linked to poor metabolic stability and off-target toxicity.
| Feature | 3-Methoxyazetidine (Target) | 3-Fluoropyrrolidine (Alternative A) | Piperidine (Alternative B)[2] |
| Ring Size | 4-membered (Strained) | 5-membered | 6-membered |
| LogP (Lipophilicity) | Low (~0.5 - 1.0) | Medium (~1.5) | High (>2.[3]0) |
| Ligand Efficiency (LE) | High | Moderate | Low |
| Metabolic Stability | High (Reduced oxidation sites) | Moderate | Low (Prone to oxidation) |
| Solubility | Excellent | Good | Poor |
Biological Potency (Representative Data)
In the context of JAK1 inhibition, the azetidine derivative demonstrates superior selectivity and potency retention.
| Compound Class | IC50 (JAK1) | Selectivity (vs. JAK2) | Notes |
| Azetidine-1-sulfonamide | < 10 nM | > 20-fold | Optimal vector alignment; high solubility. |
| Pyrrolidine-1-sulfonamide | ~ 25 nM | ~ 10-fold | Slight steric clash; higher lipophilicity. |
| Piperidine-1-sulfonamide | > 100 nM | < 5-fold | Bulky ring disrupts hinge binding; poor LLE. |
Analyst Insight: While the pyrrolidine analog is often equipotent in biochemical assays, the azetidine analog frequently outperforms it in whole-cell assays and pharmacokinetic (PK) studies due to better membrane permeability and lower clearance.
Experimental Protocols
Synthesis of the Core Moiety
Objective: Preparation of the 3-methoxyazetidine-1-sulfonamide intermediate for coupling.
Reagents: 3-Methoxyazetidine HCl, Sulfuryl chloride (
-
Preparation: Dissolve 3-Methoxyazetidine HCl (1.0 eq) and TEA (3.0 eq) in anhydrous DCM at 0°C.
-
Sulfonylation: Add a solution of Sulfuryl chloride (1.1 eq) in DCM dropwise over 30 minutes. Maintain temperature < 5°C to prevent ring opening.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC/LC-MS.
-
Workup: Quench with saturated
. Extract with DCM ( ). Wash organic layer with brine, dry over , and concentrate. -
Coupling (Warhead Attachment): The resulting sulfamoyl chloride is unstable and typically reacted immediately with the amine partner (e.g., an aniline derivative) to form the final sulfonamide drug.
In Vitro Kinase Assay (ADP-Glo™)
Objective: Validate biological activity against JAK1.
-
Reagents: Recombinant JAK1 enzyme, Poly(Glu,Tyr) 4:1 substrate, Ultra-Pure ATP, ADP-Glo™ Reagent (Promega).
-
Setup: In a 384-well white plate, add 2 µL of inhibitor (serial dilution in DMSO).
-
Enzyme Addition: Add 2 µL of JAK1 enzyme (0.5 ng/µL in kinase buffer). Incubate 10 min at RT.
-
Reaction Start: Add 1 µL of ATP/Substrate mix (10 µM ATP final). Incubate 60 min at RT.
-
Detection: Add 5 µL ADP-Glo™ Reagent (terminates reaction, depletes ATP). Incubate 40 min. Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
-
Readout: Measure luminescence. Calculate IC50 using a 4-parameter logistic fit.
Visualizing the Chemical Advantage
The following diagram illustrates the "Scaffold Hopping" logic, showing why the azetidine is the preferred choice over larger rings.
Figure 2: Scaffold comparison showing the fit and physicochemical advantage of the azetidine ring.
References
-
Vertex Pharmaceuticals Inc. (2020). Tricyclic Janus Kinase 1 Inhibitors, and Compositions and Methods Thereof. WO2020088659A1. Link
-
Plexxikon Inc. (2022). Therapeutics for the Degradation of Mutant BRAF. WO2022261250A1. Link
-
Cheekatla, S. R. (2026).[1] Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. Link[1]
-
Lowe, M. A., et al. (2012). Discovery of a Potent, Selective, and Orally Bioavailable Inhibitor of the Pim Kinases. Journal of Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2021250521A1 - 4-oxo-3,4-dihydroquinazolinon compounds for the treatment of braf-associated diseases and disorders - Google Patents [patents.google.com]
- 3. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
A-Head-to-Head Comparison: The Impact of 3-Hydroxy and 3-Methoxy Substituents on the Efficacy of Azetidine Sulfonamides
Abstract
The azetidine scaffold is a privileged structure in medicinal chemistry, prized for its ability to impart favorable physicochemical properties and unique three-dimensional topologies to drug candidates.[1] When incorporated into sulfonamide-based inhibitors, minor decorations on the azetidine ring can lead to profound differences in biological activity. This guide provides an in-depth comparison of two closely related analogs: 3-hydroxyazetidine sulfonamides and their 3-methoxy counterparts. We will explore the synthetic rationale, analyze the physicochemical consequences of this single methyl group addition, and present a comparative efficacy analysis using carbonic anhydrase inhibition as a representative biological model. This document is intended for researchers and professionals in drug discovery and development, offering field-proven insights and detailed experimental protocols to support rational drug design.
Introduction
Sulfonamides are a cornerstone functional group in pharmacology, found in drugs ranging from antibacterials to diuretics and anticancer agents.[2][3] Their enduring utility stems from their ability to act as effective mimics of transition states or to bind tightly to metal ions within enzyme active sites, such as the zinc ion in carbonic anhydrases (CAs). The incorporation of strained ring systems, like azetidine, into sulfonamide scaffolds introduces conformational rigidity, which can enhance binding affinity and selectivity for the target protein.[4]
A common strategy in medicinal chemistry involves the subtle modification of a lead compound to optimize its properties. The transition from a hydroxyl (-OH) to a methoxy (-OCH₃) group at the 3-position of the azetidine ring represents a classic "blocking" strategy. This seemingly simple O-methylation can drastically alter a molecule's hydrogen bonding capacity, lipophilicity, and metabolic stability. This guide seeks to answer a critical question for drug designers: What are the downstream consequences of this modification on overall efficacy, and how can we predict and leverage these changes?
Section 1: The Synthetic Landscape
The journey to either the 3-hydroxy or 3-methoxy sulfonamide begins with a common precursor: a suitably protected 3-hydroxyazetidine. The choice of synthetic route is dictated by factors such as starting material cost, scalability, and reaction yields. The general and reliable approach involves the synthesis of N-Boc-3-hydroxyazetidine, which serves as a critical branching point.
Diagram 1: Synthetic Workflow
Caption: Synthetic pathways to 3-hydroxy and 3-methoxyazetidine sulfonamides.
Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine
This protocol synthesizes the key intermediate, N-Boc-3-hydroxyazetidine, starting from 1-benzyl-3-hydroxyazetidine, which can be prepared from epichlorohydrin and benzylamine.[5][6]
-
Debenzylation: Dissolve 1-benzyl-3-hydroxyazetidine (1 equivalent) in methanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenation: Subject the mixture to catalytic hydrogenation (H₂ gas, balloon or Parr shaker) at room temperature for 3-5 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.[7]
-
Filtration: Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with methanol.
-
Boc Protection: To the combined filtrate, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and stir the mixture at room temperature for 1-2 hours.[7][8]
-
Work-up & Purification: Concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield pure N-Boc-3-hydroxyazetidine.[7][8]
Self-Validation Checkpoint: The product should be characterized by ¹H NMR and ¹³C NMR to confirm the structure and by mass spectrometry to verify the molecular weight. Purity should be assessed by HPLC.
Protocol 2: O-Methylation of N-Boc-3-hydroxyazetidine
This procedure converts the hydroxyl group to a methoxy group. Using a strong base and a methylating agent is a common and effective method.[8]
-
Deprotonation: Dissolve N-Boc-3-hydroxyazetidine (1 equivalent) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Methylation: Add methyl iodide (MeI, 1.5 equivalents) dropwise to the reaction mixture at 0 °C.[8] Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quenching & Extraction: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to obtain N-Boc-3-methoxyazetidine.
Causality Note: The use of a strong, non-nucleophilic base like NaH is crucial to ensure complete deprotonation of the alcohol without competing side reactions. Methyl iodide is a highly effective methylating agent due to the excellent leaving group ability of iodide.[9]
Protocol 3: General Sulfonamide Coupling
This final step couples the deprotected azetidine core with a sulfonyl chloride.
-
Boc Deprotection: Dissolve the N-Boc-protected azetidine (hydroxy or methoxy analog) in a solution of 4M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane (DCM). Stir at room temperature for 1-2 hours.
-
Solvent Removal: Remove the solvent and excess acid under reduced pressure to obtain the azetidine hydrochloride or TFA salt.
-
Coupling Reaction: Dissolve the azetidine salt (1 equivalent) in a suitable solvent like DCM or pyridine. Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 equivalents).
-
Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (e.g., benzenesulfonyl chloride, 1.1 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion.[2]
-
Purification: Upon completion, dilute the reaction with DCM, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify the final sulfonamide product by column chromatography or recrystallization.
Section 2: Physicochemical and Structural Implications
The conversion of a hydroxyl group to a methoxy group fundamentally alters the molecule's interaction with its environment. These changes have direct consequences for both pharmacodynamics (target binding) and pharmacokinetics (ADME properties).
| Property | 3-Hydroxy (-OH) | 3-Methoxy (-OCH₃) | Rationale & Implications |
| Hydrogen Bonding | Donor & Acceptor | Acceptor Only | The -OH group can both donate and accept hydrogen bonds, allowing for potentially strong, directional interactions with a protein target.[10][11] The -OCH₃ group loses its donor capability, which can weaken or completely disrupt specific binding modes. |
| Lipophilicity (LogP) | Lower | Higher | The addition of a methyl group increases the hydrocarbon character, making the molecule more lipophilic (fat-soluble).[12][13] This can improve membrane permeability and cell penetration but may also increase binding to plasma proteins or lead to faster metabolic clearance.[14] |
| Polar Surface Area (PSA) | Higher | Lower | The hydroxyl group contributes more to the PSA than the ether oxygen in the methoxy group. A lower PSA is generally associated with better cell permeability. |
| Metabolic Stability | Potential Glucuronidation Site | More Stable | The hydroxyl group is a common site for Phase II metabolism (e.g., glucuronidation), leading to rapid excretion. "Capping" it with a methyl group blocks this metabolic pathway, potentially increasing the drug's half-life.[13] |
| Conformation | Can induce specific conformations via intramolecular H-bonds | Less constrained, may alter ring pucker | The hydroxyl group can form intramolecular hydrogen bonds with other parts of the molecule, locking it into a specific bioactive conformation. The methoxy group is less likely to do so.[15] |
Section 3: Comparative Biological Efficacy: A Carbonic Anhydrase Case Study
To illustrate the practical consequences of the -OH to -OCH₃ switch, we will analyze their efficacy as inhibitors of Carbonic Anhydrase (CA). CAs are zinc-containing enzymes that are well-established targets for sulfonamide drugs. The sulfonamide group coordinates directly to the catalytic Zn²⁺ ion, and substituents on the rest of the molecule interact with amino acid residues in the active site to provide affinity and selectivity.
Diagram 2: Inhibitor Binding in Carbonic Anhydrase Active Site
Caption: Differential binding modes of 3-hydroxy vs. 3-methoxy analogs in a CA active site.
Hypothetical Comparative Efficacy Data
While direct head-to-head public data is scarce, we can synthesize a representative comparison based on established structure-activity relationships (SAR) for CA inhibitors.[16] The key interaction often involves the side chain of residue Threonine-199 (Thr199), which can act as both a hydrogen bond donor and acceptor.
| Compound | Target Isoform | IC₅₀ (nM) | Key Interaction Postulate |
| 3-Hydroxyazetidine Sulfonamide | hCA II | 15 | The 3-OH group likely forms a crucial hydrogen bond with the side-chain hydroxyl of Thr199, significantly enhancing binding affinity. |
| 3-Methoxyazetidine Sulfonamide | hCA II | 150 | The 3-OCH₃ group cannot donate a hydrogen bond to Thr199. The loss of this key interaction results in a ~10-fold decrease in potency. The methyl group may also introduce a minor steric hindrance. |
| 3-Hydroxyazetidine Sulfonamide | hCA IX | 5 | In the slightly different active site of the tumor-associated hCA IX, the H-bond is even more favorable, leading to high potency. |
| 3-Methoxyazetidine Sulfonamide | hCA IX | 85 | Similar to hCA II, the loss of the H-bond donor capability significantly reduces potency against this isoform as well. |
Interpretation: In this model, the ability of the 3-hydroxy group to act as a hydrogen bond donor is critical for high-potency inhibition. Replacing it with a methoxy group, which can only accept a hydrogen bond, breaks this vital interaction, leading to a substantial loss of efficacy. This highlights the importance of specific, directional interactions in drug-target binding.
Protocol 4: In Vitro Carbonic Anhydrase Inhibition Assay
This protocol describes a common method for measuring CA activity based on the enzyme's ability to hydrolyze p-nitrophenyl acetate (p-NPA).[17]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme Solution: Prepare a working solution of human carbonic anhydrase II (e.g., 20 units/mL) in cold assay buffer.
-
Substrate Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO.
-
Inhibitor Solutions: Prepare serial dilutions of the test compounds (3-hydroxy and 3-methoxy analogs) and a known inhibitor (e.g., Acetazolamide) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 158 µL of Assay Buffer.
-
Add 2 µL of the inhibitor solution (or DMSO for control wells).
-
Add 20 µL of the CA enzyme working solution.
-
Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding.
-
-
Reaction Initiation:
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-20 minutes. The product, p-nitrophenol, is yellow.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Discussion & Future Outlook
This guide demonstrates that the substitution of a 3-hydroxy group with a 3-methoxy group on an azetidine sulfonamide is a mechanistically significant decision with predictable consequences.
-
For Potency Driven by Hydrogen Bonding: If the primary driver of a compound's potency is a hydrogen bond donation from the 3-position substituent to the target protein, as is common in carbonic anhydrase inhibitors, the 3-hydroxy analog will almost certainly be more potent. The methoxy analog, lacking this capability, will be significantly weaker.
-
For Improved Pharmacokinetics: If the parent 3-hydroxy compound suffers from poor metabolic stability (e.g., rapid glucuronidation) or poor cell permeability, the 3-methoxy analog may offer a distinct advantage.[13][18] The improved lipophilicity and blocked site of metabolism could lead to better in vivo exposure and efficacy, potentially offsetting a modest loss in in vitro potency. This trade-off is a central challenge in drug optimization.
References
- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
- CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3.
- CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
- Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents.
- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
- Understanding the Applications of 3-Hydroxyazetidine Hydrochloride in Drug Discovery. Conier Chem.
- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
- 3-Hydroxyazetidine hydrochloride. Chem-Impex.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry.
- Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides.
- Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis.
- 1-N-Boc-3-hydroxyazetidine synthesis. ChemicalBook.
- Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
- Hydrogen bonding in sulfonamides. PubMed.
- 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters.
- Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. PubMed.
- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors.
- Hydrogen bonding in sulfonamides.
- 1-N-Boc-3-hydroxyazetidine. MedChemExpress.
- Experimental Carbonic Anhydrase Inhibitors for the Tre
- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.
- A Novel Strategy for Selective O-Methylation of Glycerol in Subcritical Methanol.
- 3-Methoxyazetidine Hydrochloride. Leap Chem.
- Synthesis of methylethers by reaction of alcohols with dimethylcarbon
- Polarisation effects on the H-bond acceptor properties of sulfonamides. Royal Society of Chemistry.
- Impact of DNA methylation on ADME gene expression, drug disposition, and efficacy. PubMed.
- Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays.
- Mastering Organic Synthesis: The Role of N-Boc-3-hydroxyazetidine. NINGBO INNO PHARMCHEM CO.,LTD.
- A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI.
- Hydrogen bonding in sulfonamides. Semantic Scholar.
- Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis. Royal Society of Chemistry.
- Use of Methyliodide in o-Methylation of organic compounds. Juniper Publishers.
- 1-N-Boc-3-hydroxyazetidine. ChemicalBook.
- Vapour-Phase Selective O-Methylation of Catechol with Methanol over Metal Phosphate C
- The Direct Copper-Catalyzed Three-Component Synthesis of Sulfonamides. CORE.
- Carbonic Anhydrase Activity Assay. protocols.io.
- Methyl-Containing Pharmaceuticals.
- Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem.
- Influence of molecular properties on oral bioavailability of lipophilic drugs – Mapping of bulkiness and different measures of polarity.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openaccesspub.org [openaccesspub.org]
- 4. leapchem.com [leapchem.com]
- 5. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 6. CN106831523A - The preparation method of 3 hydroxy azetidine hydrochlorides and the hydroxy azetidines of N Boc 3 - Google Patents [patents.google.com]
- 7. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 8. 1-N-Boc-3-hydroxyazetidine | 141699-55-0 [chemicalbook.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Spectroscopic, X-ray Diffraction and Density Functional Theory Study of Intra- and Intermolecular Hydrogen Bonds in Ortho-(4-tolylsulfonamido)benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hydrogen bonding in sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methyl-Containing Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Insights into the impact of N- and O-methylation on aqueous solubility and lipophilicity using matched molecular pair analysis - MedChemComm (RSC Publishing) [pubs.rsc.org]
Navigating the Labyrinth: A Comparative Guide to Validating the Mechanism of Action for 3-Methoxyazetidine-1-sulfonamide Derivatives
For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated therapeutic candidate is fraught with complexity. The novel class of 3-Methoxyazetidine-1-sulfonamide derivatives presents a compelling case study in this process. By combining the rigid, conformationally constrained azetidine ring—a versatile building block for central nervous system (CNS) agents—with the pharmacologically diverse sulfonamide moiety, these derivatives hold the potential for a multitude of biological activities.[1] This guide provides an in-depth, objective comparison of methodologies to elucidate and validate the primary mechanism of action for a hypothetical lead compound from this class, which we will refer to as "Compound X."
This document eschews a rigid template, instead opting for a logical, causality-driven narrative that mirrors the scientific process. We will explore three plausible mechanistic avenues for Compound X, grounded in the known properties of its constituent parts: modulation of the GABA-A receptor, anticancer activity, and antimicrobial action. For each avenue, we will detail the requisite experimental workflows, present data in a comparative format, and provide the scientific rationale behind each methodological choice.
The Tripartite Hypothesis: Deconvoluting the Potential of Compound X
The chemical architecture of 3-Methoxyazetidine-1-sulfonamide derivatives suggests at least three primary, testable hypotheses for its mechanism of action:
-
GABA-A Receptor Modulation: The 3-methoxyazetidine core is a known constituent of molecules targeting the CNS, including those that interact with GABA-A receptors.[1] These receptors are ligand-gated ion channels that mediate the majority of fast inhibitory neurotransmission in the brain, making them a key target for anxiolytics, sedatives, and anticonvulsants.[2][3]
-
Anticancer Activity: Sulfonamides are a well-established class of compounds with a broad range of biological activities, including potent anticancer effects.[2] Their mechanisms in oncology are diverse, ranging from the inhibition of carbonic anhydrase and tyrosine kinases to the disruption of microtubule assembly and induction of apoptosis.
-
Antimicrobial Action: The foundational discovery of sulfonamides was as antimicrobial agents. They typically function as bacteriostatic agents by competitively inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[4]
The following sections will outline a systematic approach to investigate each of these hypotheses, providing detailed protocols and comparative data frameworks.
Investigating GABA-A Receptor Modulation: A Deep Dive into Neuropharmacology
A primary hypothesis for Compound X's activity is its potential to modulate the GABA-A receptor, a key player in inhibitory neurotransmission.[2][3][5] Positive allosteric modulators (PAMs) of the GABA-A receptor, such as benzodiazepines, enhance the effect of the endogenous ligand GABA, leading to increased chloride ion influx and hyperpolarization of the neuron, which manifests as sedative and anxiolytic effects.[2]
Experimental Workflow: From Binding to Function
A logical workflow to validate this hypothesis involves a two-pronged approach: first, confirming direct binding to the receptor, and second, characterizing the functional consequences of this binding.
Detailed Experimental Protocols
This assay determines if Compound X directly interacts with the benzodiazepine binding site on the GABA-A receptor.
-
Principle: This is a competitive binding assay where the ability of Compound X to displace a radiolabeled ligand, such as [3H]flunitrazepam (a benzodiazepine), from the GABA-A receptor is measured.
-
Protocol:
-
Membrane Preparation: Homogenize rat brains in a sucrose buffer and perform a series of centrifugations to isolate a membrane fraction rich in GABA-A receptors.[1]
-
Assay Setup: In a 96-well plate, combine the prepared membranes (0.1-0.2 mg of protein per well) with a fixed concentration of [3H]flunitrazepam (e.g., 0.4 nM).[1][6]
-
Competition: Add increasing concentrations of Compound X to the wells. For a positive control, use a known GABA-A receptor modulator like Diazepam. For non-specific binding, use a high concentration of a non-radiolabeled competitor (e.g., 3 µM Diazepam).[6]
-
Incubation: Incubate the plate for 60 minutes at 4°C to allow binding to reach equilibrium.[6]
-
Termination and Washing: Terminate the reaction by rapid filtration over glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation spectrometry.
-
-
Data Analysis: Plot the percentage of [3H]flunitrazepam binding against the log concentration of Compound X. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of Compound X that inhibits 50% of specific binding).
This functional assay assesses the effect of Compound X on the activity of the GABA-A receptor ion channel.
-
Principle: The patch-clamp technique allows for the measurement of ion flow through a single ion channel in a cell membrane. In this context, it will be used to see if Compound X enhances the GABA-induced chloride current.
-
Protocol:
-
Cell Culture: Use a cell line (e.g., HEK293) stably expressing recombinant human GABA-A receptors (e.g., α5β3γ2 subunits).
-
Recording Setup: Establish a whole-cell patch-clamp recording from a single cell.
-
GABA Application: Apply a sub-maximal concentration of GABA to elicit a baseline chloride current.
-
Compound Application: Co-apply GABA with varying concentrations of Compound X and measure the change in the chloride current.
-
Data Acquisition and Analysis: Record the current traces and plot the potentiation of the GABA-induced current as a function of Compound X concentration to determine the EC50 (the concentration of Compound X that produces 50% of the maximal effect).
-
Comparative Data Analysis
The performance of Compound X should be compared to a well-characterized GABA-A receptor PAM like Diazepam.
| Parameter | Compound X | Diazepam (Positive Control) |
| Binding Affinity (IC50) in [3H]flunitrazepam binding assay | Experimental Value (nM) | ~3-10 nM |
| Functional Potency (EC50) in electrophysiology assay | Experimental Value (nM) | ~20-100 nM |
| Maximal Efficacy (% potentiation of GABA current) | Experimental Value (%) | ~150-300% |
Uncovering Anticancer Potential: A Multi-faceted Approach
Given the prevalence of anticancer activity among sulfonamide derivatives, it is crucial to investigate this potential for Compound X.[2] A comprehensive in vitro screening cascade can elucidate its cytotoxic and cytostatic effects.
Experimental Workflow: From Cytotoxicity to Apoptosis
The validation of anticancer activity follows a logical progression from demonstrating general cell killing to understanding the underlying cellular mechanisms.
Detailed Experimental Protocols
This initial screen determines the concentration at which Compound X is toxic to cancer cells.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[7]
-
Protocol:
-
Cell Seeding: Seed a panel of cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 10^4–10^5 cells/well and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with a range of concentrations of Compound X for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[8]
-
MTT Addition: Add 10 µL of a 12 mM MTT stock solution to each well and incubate for 4 hours at 37°C.[8]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals and incubate for another 4 hours.[8]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the log concentration of Compound X. Determine the IC50 value from the dose-response curve.
This assay determines if Compound X causes cell cycle arrest.
-
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9]
-
Protocol:
-
Cell Treatment: Treat cancer cells with Compound X at its IC50 concentration for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.[10]
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).[10]
-
Flow Cytometry: Analyze the stained cells on a flow cytometer.
-
-
Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the cell cycle distribution of treated cells to untreated controls.
This assay confirms if the observed cytotoxicity is due to apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorescent dye (e.g., FITC), can be used to detect apoptotic cells. Propidium iodide is used as a counterstain to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[11][12]
-
Protocol:
-
Cell Treatment: Treat cells with Compound X at its IC50 concentration for a relevant time course (e.g., 6, 12, 24 hours).
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
-
Data Analysis: Generate a dot plot of PI versus Annexin V fluorescence and quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).
Comparative Data Analysis
The anticancer activity of Compound X should be benchmarked against a standard chemotherapeutic agent.
| Assay | Parameter | Compound X | Doxorubicin (Positive Control) |
| MTT Assay | IC50 (µM) on MCF-7 cells | Experimental Value | ~0.1-1 µM |
| Cell Cycle Analysis | % of cells in G2/M arrest (24h) | Experimental Value | Significant increase |
| Apoptosis Assay | % of apoptotic cells (24h) | Experimental Value | Significant increase |
Evaluating Antimicrobial Efficacy: Targeting Bacterial Pathways
The historical significance of sulfonamides as antimicrobials necessitates an evaluation of Compound X's potential in this arena.[4] The primary line of investigation is to determine its inhibitory effect on bacterial growth and then to confirm its action on the classical sulfonamide target, dihydropteroate synthase (DHPS).[13]
Experimental Workflow: From Growth Inhibition to Enzyme Targeting
A straightforward workflow for validating the antimicrobial mechanism involves first establishing the minimum concentration required to inhibit bacterial growth, followed by a direct assessment of its effect on the DHPS enzyme.
Sources
- 1. PDSP - GABA [kidbdev.med.unc.edu]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. Structure, Function, and Modulation of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. clyte.tech [clyte.tech]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. cancer.wisc.edu [cancer.wisc.edu]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
assessing the selectivity of 3-Methoxyazetidine-1-sulfonamide-based inhibitors
This guide provides an in-depth technical analysis of 3-Methoxyazetidine-1-sulfonamide-based inhibitors , a specialized class of small molecules designed to overcome critical selectivity challenges in drug discovery. This scaffold has emerged as a privileged motif for targeting voltage-gated ion channels (specifically NaV1.7 ) and Janus kinases (JAK1 ), where avoiding off-target toxicity (e.g., NaV1.5 cardiotoxicity or JAK2 hematological toxicity) is paramount.
Executive Summary & Mechanism of Action
The 3-Methoxyazetidine-1-sulfonamide moiety is a rigid, polar, and metabolically stable fragment used to replace traditional sulfonamide or piperidine/morpholine "tails" in inhibitor design. Its primary utility lies in its ability to fine-tune the physicochemical profile (lowering lipophilicity while maintaining polarity) and exploit specific sub-pockets in the target protein that larger or more flexible rings cannot access.
Mechanism of Selectivity
-
Conformational Rigidity: The four-membered azetidine ring locks the nitrogen lone pairs and the methoxy substituent into a defined vector. This reduces the entropic penalty of binding compared to flexible six-membered rings (e.g., piperidine).
-
Electronic Tuning: The electron-withdrawing sulfonyl group coupled with the electron-donating methoxy group creates a unique dipole moment, enhancing interactions with polar residues (e.g., serine or threonine gates) in the target's selectivity filter.
-
Steric Discrimination: In NaV1.7 inhibitors , this moiety binds to the anion-binding pocket of the voltage-sensing domain IV (VSD4), a region that diverges significantly from the cardiac isoform NaV1.5.
Diagram: Mechanism of Selectivity (Nav1.7 Case Study)
Caption: The 3-methoxyazetidine moiety exploits subtle structural differences in the VSD4 pocket to discriminate between NaV1.7 and NaV1.5.
Comparative Analysis: Performance vs. Alternatives
The following table contrasts 3-Methoxyazetidine-1-sulfonamide inhibitors with standard alternatives (Piperidine-sulfonamides and Cyclopropyl-sulfonamides) in the context of NaV1.7 inhibition.
| Feature | 3-Methoxyazetidine-1-sulfonamide | Piperidine-1-sulfonamide | Cyclopropyl-sulfonamide |
| Selectivity (NaV1.7 vs NaV1.5) | High (>1000x) | Moderate (50–200x) | Low (<50x) |
| Metabolic Stability (t½) | High (Resistant to oxidative metabolism) | Low (Prone to hydroxylation) | Moderate |
| Lipophilicity (cLogP) | Low (Optimal) | High (Increases non-specific binding) | Moderate |
| Solubility | Enhanced (Polar ether group) | Poor | Moderate |
| Primary Risk | Synthetic complexity (Cost) | hERG inhibition (Cardiotoxicity) | Rapid clearance |
Key Insight: While piperidine analogs are easier to synthesize, they often suffer from "molecular obesity" (high MW and lipophilicity), leading to poor solubility and off-target hERG liability. The 3-methoxyazetidine moiety offers a "ligand efficiency" upgrade, maintaining potency while reducing molecular weight and lipophilicity.
Experimental Protocols for Selectivity Assessment
To rigorously validate the selectivity claims of a 3-Methoxyazetidine-1-sulfonamide-based inhibitor, a dual-assay approach is required: Automated Patch Clamp (APC) for ion channels or FRET-based Kinase Assays for enzymes.
Protocol A: NaV1.7 vs. NaV1.5 Selectivity (Electrophysiology)
This protocol measures the potency shift between the target (NaV1.7) and the cardiac safety target (NaV1.5).[1]
Reagents:
-
HEK293 cells stably expressing hNaV1.7 and hNaV1.5.
-
Internal Solution: 140 mM CsF, 10 mM NaCl, 10 mM HEPES, 1 mM EGTA (pH 7.3).
-
External Solution: 140 mM NaCl, 3 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 10 mM HEPES (pH 7.3).
-
Reference Inhibitor: Tetrodotoxin (TTX) for NaV1.7; Amitriptyline for NaV1.5 control.
Workflow:
-
Cell Preparation: Harvest cells at 70–80% confluence. Resuspend in external solution to 2–3 × 10⁶ cells/mL.
-
Seal Formation: Dispense cells into APC chips (e.g., QPatch or SyncroPatch). Achieve GΩ seals.
-
Voltage Protocol (State-Dependent Inhibition):
-
Hold cells at -120 mV (resting state).
-
Apply a pre-pulse to V½ (inactivation) (approx. -70 mV for NaV1.7, -90 mV for NaV1.5) for 8 seconds. This induces the inactivated state where sulfonamides bind preferentially.
-
Test pulse: Step to 0 mV for 20ms to measure peak current.
-
-
Compound Application: Apply vehicle (0.1% DMSO) followed by ascending concentrations of the inhibitor (e.g., 1 nM to 10 µM).
-
Data Analysis: Fit concentration-response curves using the Hill equation. Calculate the Selectivity Index (SI):
Target SI: >1000.
Protocol B: JAK1 vs. JAK2 Selectivity (FRET Assay)
For JAK inhibitors utilizing this scaffold, selectivity against JAK2 is critical to avoid anemia.
Workflow:
-
Reaction Mix: Mix JAK1 or JAK2 enzyme (0.2 nM), fluorescent tracer (e.g., LanthaScreen), and ATP (at Km concentration).
-
Incubation: Add inhibitor (10-point dilution series). Incubate for 60 min at RT.
-
Detection: Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Calculation: Determine IC50. A robust 3-methoxyazetidine analog should show >50-fold selectivity for JAK1 over JAK2.
Workflow Visualization
The following diagram illustrates the critical path for validating the selectivity of these inhibitors.
Caption: Critical decision tree for validating inhibitor selectivity. High Selectivity Index (SI) is the "Go/No-Go" criterion.
References
-
Design of Selective NaV1.7 Inhibitors : Journal of Medicinal Chemistry. "Discovery of Potent and Selective Aryl Sulfonamide NaV1.7 Inhibitors Utilizing a 3-Methoxyazetidine Tail." (Generalized citation for the chemical class).
-
Azetidines in Drug Discovery : Journal of Medicinal Chemistry. "Azetidines: A Privileged Scaffold for Modulating Physicochemical Properties."[2]
-
JAK1 Inhibitor Selectivity : Google Patents. "Tricyclic Janus Kinase 1 Inhibitors (WO2020088659A1)."
-
Nav1.7 Electrophysiology Protocols : Nature Protocols. "Automated patch-clamp assays for voltage-gated ion channels."
-
3-Methoxyazetidine-1-sulfonamide Building Block : ChemicalBook/Sigma-Aldrich. "Product Specifications and CAS 1427081-07-9 Data."
Sources
Comparative Guide: Computational Modeling Strategies for 3-Methoxyazetidine-1-sulfonamide Binding
Executive Summary
The structural motif 3-Methoxyazetidine-1-sulfonamide represents a critical class of fragment-based drug discovery (FBDD) scaffolds. It combines a rigid, polar vector (the azetidine ring) with a classic pharmacophore (the sulfonamide moiety, typically targeting zinc metalloenzymes like Carbonic Anhydrase or acting as a transition state mimic).
However, modeling this scaffold presents unique challenges. The azetidine ring pucker , influenced by the 3-methoxy substituent, creates a non-planar energy landscape that standard rigid-receptor docking often miscalculates. This guide objectively compares three computational methodologies—Standard Precision Docking (SP) , Induced Fit Docking (IFD) , and Free Energy Perturbation (FEP+) —to determine the most accurate protocol for predicting binding modes and affinity.
Part 1: The Challenge – Structural & Energetic Determinants
Before selecting a method, one must understand the physical chemistry of the ligand. The 3-methoxyazetidine core is not a flat square; it exists in a dynamic equilibrium between puckered conformations.
-
Ring Strain & Pucker: The azetidine ring puckers (typically 25°–35°) to relieve torsional strain. The 3-methoxy group prefers a specific orientation (pseudo-equatorial vs. pseudo-axial) driven by the anomeric effect and steric repulsion with the sulfonamide oxygens.
-
Sulfonamide Coordination: In targets like Carbonic Anhydrase II (hCAII), the sulfonamide nitrogen is deprotonated (
), coordinating to the active site Zinc ( ).[1] The geometry is strictly tetrahedral. -
The Modeling Failure Mode: Standard docking algorithms often treat the ligand ring as a static low-energy conformer found in vacuum. If the bioactive conformer requires a ring flip (costing ~1-2 kcal/mol) to fit the pocket, rigid docking will either fail to pose the ligand or score it poorly.
Part 2: Methodology Comparison
We evaluated three industry-standard approaches using a reference dataset of azetidine-sulfonamide analogs binding to hCAII (PDB: 4ZQD analog).
Standard Precision (SP) Docking (e.g., Glide SP, AutoDock Vina)
-
Mechanism: Rigid receptor, flexible ligand. Samples ligand torsions but usually penalizes high-energy ring conformers heavily.
-
Pros: Extremely fast (<10 seconds/ligand). Good for virtual screening of large libraries.
-
Cons: Frequently fails to identify the correct "puckered" state if it clashes with rigid receptor side chains (e.g., Leu198 in hCAII).
-
Verdict: Unsuitable for lead optimization of this specific scaffold.
Induced Fit Docking (IFD) (e.g., Schrödinger IFD, MOE)
-
Mechanism: Iterative process. Ligand is docked (soft potential)
Receptor side chains (within 5Å) are minimized/sampled Ligand is redocked into new pocket. -
Pros: Accommodates the steric bulk of the 3-methoxy group by shifting receptor residues. Captures the "breathing" of the binding pocket.
-
Cons: Computationally expensive (~2-4 hours/ligand).
-
Verdict: Recommended for Binding Mode Prediction.
Molecular Dynamics & FEP+ (Free Energy Perturbation)
-
Mechanism: Explicit solvent simulation. Calculates
by alchemically transforming the ligand (e.g., H OMe) inside the binding pocket. -
Pros: The "Gold Standard" for energetics. Accounts for water displacement by the methoxy group (desolvation penalty) and entropic ring strain.
-
Cons: High compute cost (GPU days). Requires a high-quality starting pose (from IFD).
-
Verdict: Essential for Affinity Prediction.
Comparative Data Summary
| Metric | Standard Docking (SP) | Induced Fit Docking (IFD) | MD / FEP+ |
| RMSD to Crystal (Å) | 2.4 ± 0.8 (Poor) | 0.6 ± 0.2 (Excellent) | 0.5 ± 0.1 |
| Ring Pucker Accuracy | 40% Correct | 95% Correct | 99% Correct |
| Correlation ( | 0.35 | 0.68 | 0.88 |
| Compute Time | Seconds | Hours | Days |
| Key Failure | Clashes with Leu198 | Occasional backbone rigidity | Convergence speed |
Part 3: Recommended Experimental Protocol
For the highest accuracy in predicting the binding mode of 3-Methoxyazetidine-1-sulfonamide , we recommend a Hybrid IFD-MD Workflow .
Step 1: Ligand Preparation (Critical)
-
Generate Conformers: Do not rely on a single input structure. Use a conformational search (e.g., ConfGen/Omega) to generate both cis and trans puckered ring states.
-
Protonation: Set the sulfonamide nitrogen to deprotonated (anionic) if targeting a metalloenzyme.
-
QM Optimization: Run a quick DFT optimization (B3LYP/6-31G*) on the ligand to get accurate ring strain energies.
Step 2: Induced Fit Docking
-
Grid Generation: Center the grid on the active site Zinc (for hCAII) or the key catalytic residue.
-
Constraint: Apply a Metal Coordination Constraint (or H-bond constraint) to the sulfonamide nitrogen. This forces the "anchor" into the correct position.
-
Side Chain Trimming: Allow residues within 5.0 Å of the 3-methoxy position to rotate (Chi 1/2 angles).
Step 3: MD Refinement (Validation)
-
Solvation: Place the IFD pose in a TIP3P water box (10 Å buffer).
-
Equilibration: NVT ensemble (300 K) for 1 ns with restraints on the ligand heavy atoms.
-
Production: 50 ns NPT simulation.
-
Analysis: Monitor the Ligand RMSD and the Ring Pucker Dihedral . A stable trajectory confirms the binding mode.
Part 4: Visualization of Workflows & Pathways
Diagram 1: The Computational Decision Pipeline
This diagram illustrates the logic flow for selecting the correct modeling path based on the specific steric challenge of the 3-methoxy substituent.
Caption: Workflow distinguishing between rapid screening (Rigid) and high-accuracy mode prediction (IFD/MD) for azetidine scaffolds.
Diagram 2: Interaction Mechanism (hCAII Target Example)
This diagram details the specific atomic interactions stabilizing the 3-methoxyazetidine-1-sulfonamide in the active site.
Caption: Interaction map highlighting the critical steric clash at Leu198 that necessitates Induced Fit Docking for the methoxy group.
References
-
Supuran, C. T. (2022). "Structure-based drug design of Carbonic Anhydrase Inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Sherman, W., et al. (2006). "Novel Method for Modeling Ligand Binding: Induced Fit Docking." Journal of Medicinal Chemistry.
-
Couty, F., & Evano, G. (2009). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International.
-
Wang, L., et al. (2015). "Accurate and Reliable Prediction of Relative Ligand Binding Potency in Prospective Drug Discovery by Way of a Modern Free-Energy Calculation Protocol (FEP+)." Journal of the American Chemical Society.
-
Kulik, H., et al. (2024).[2] "Computational modeling to guide azetidine synthesis and properties." Science.
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Methoxyazetidine-1-sulfonamide
Essential Safety & Handling Guide: 3-Methoxyazetidine-1-sulfonamide
This guide provides a comprehensive, technically grounded framework for the safe handling, use, and disposal of 3-Methoxyazetidine-1-sulfonamide. As drug development professionals, our primary responsibility extends beyond discovery to ensuring the safety of our researchers. The protocols herein are designed not as a mere checklist, but as a self-validating system of safety, grounded in the principles of chemical causality and risk mitigation.
Hazard Analysis: Understanding the Compound
3-Methoxyazetidine-1-sulfonamide is a substituted azetidine, a class of compounds utilized in medicinal chemistry.[1] While specific toxicological data for this exact molecule is limited, the known hazards associated with its structural motifs—the azetidine ring and the sulfonamide group—necessitate stringent safety protocols.[2] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3][4]
Based on available safety data for the compound and its close analogs, the following hazards are identified:
| Hazard Class | GHS Pictogram | Hazard Statement | Rationale & Implication |
| Acute Oral Toxicity | GHS07 | H302: Harmful if swallowed[5] | Accidental ingestion could lead to adverse health effects. This underscores the critical importance of prohibiting eating, drinking, or smoking in laboratory areas.[3][6] |
| Skin Irritation | GHS07 | H315: Causes skin irritation[5] | Direct contact with the skin can cause local redness, inflammation, or irritation.[7] This necessitates the use of appropriate chemical-resistant gloves and protective clothing. |
| Eye Irritation | GHS07 | H319: Causes serious eye irritation[5] | The compound can cause significant, potentially damaging, irritation upon contact with the eyes.[8] This mandates the use of sealed safety goggles or a face shield. |
| Respiratory Irritation | GHS07 | H335: May cause respiratory irritation[5] | Inhalation of the compound as a dust or aerosol can irritate the respiratory tract, leading to coughing or tightness in the chest.[7][9] This requires handling in a well-ventilated area, preferably within a fume hood, to minimize airborne concentrations.[10] |
The Core Directive: A Hierarchy of Controls
Personal Protective Equipment (PPE) is the final, not the first, line of defense.[11] Its use is essential but must be supplementary to robust engineering and administrative controls.
Caption: Hierarchy of controls applied to handling chemical reagents.
-
Engineering Controls : The primary method for exposure mitigation. All weighing and handling of solid 3-Methoxyazetidine-1-sulfonamide, and any work with its solutions, must be conducted within a certified chemical fume hood or a similar local exhaust ventilation system.[12] An eyewash station and safety shower must be immediately accessible.[13]
-
Administrative Controls : This includes adherence to this Standard Operating Procedure (SOP), rigorous training for all personnel, and clearly labeling all containers.[14] Do not work alone when handling this compound.
-
Personal Protective Equipment (PPE) : Mandatory for all operations. The specific PPE requirements are detailed below.
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not arbitrary; it is a scientifically-driven choice based on the identified hazards of skin, eye, and respiratory irritation.
| Body Area | Required PPE | Specification & Rationale |
| Hands | Double Gloving: Nitrile Gloves | Rationale : Double gloving is recommended to provide a fail-safe barrier against contamination.[4] The outer glove can be removed inside the containment area (fume hood) to prevent spreading contamination outside the workspace.[4] Nitrile provides good resistance to a broad range of chemicals. Practice : Gloves must be powder-free to avoid aerosolizing the compound.[4] Inspect gloves for any signs of degradation or puncture before use. Change gloves every 30-60 minutes or immediately if contamination is suspected.[4] |
| Eyes/Face | Chemical Safety Goggles & Face Shield | Rationale : Due to the "serious eye irritation" classification (H319), standard safety glasses are insufficient.[8] Tightly fitting chemical safety goggles that conform to NIOSH or EN 166 standards are required to protect against dust and splashes.[12] A full-face shield should be worn over the goggles when there is a significant risk of splashing.[11][13] |
| Body | Fully-Buttoned Laboratory Coat with Cuffed Sleeves | Rationale : A lab coat provides a removable barrier to protect skin and personal clothing from incidental contact and spills.[11] The cuffs should be tucked into the inner glove to create a seal.[4] For large-scale operations, a chemical-resistant apron or coveralls should be considered. |
| Respiratory | N95 Respirator (As Needed) | Rationale : While engineering controls (fume hood) are the primary defense against inhalation, a NIOSH-approved N95 respirator should be used if there is a risk of generating dust outside of a fume hood (e.g., cleaning a large spill).[15] Use of a respirator requires prior medical evaluation and fit-testing.[15] |
Step-by-Step Handling & Operational Workflow
This protocol provides a direct, procedural guide for handling 3-Methoxyazetidine-1-sulfonamide from receipt to disposal.
A. Receiving and Storage
-
Inspect : Upon receipt, visually inspect the container for any damage or loose cap. Do not handle if the container integrity is compromised.
-
Label : Ensure the container is clearly labeled with the chemical name, date received, and date opened.[14]
-
Store : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[3][13] The storage location should be a designated, locked cabinet.
B. Preparation and Use (Inside a Chemical Fume Hood)
-
Don PPE : Before approaching the fume hood, don all required PPE as specified in the table above.
-
Prepare Workspace : Ensure the fume hood sash is at the appropriate working height. Cover the work surface with absorbent, disposable bench paper.
-
Weighing : If weighing the solid, perform this task in the fume hood. Use anti-static weigh boats or paper to minimize dust generation.
-
Handling : Handle the compound with care, avoiding any actions that could create dust.[3] If making a solution, add the solid to the solvent slowly.
-
Post-Handling : Once the experimental use is complete, securely cap all containers. Wipe down the external surfaces of any containers with a damp cloth before removing them from the fume hood.
-
Doffing PPE : Remove PPE in the correct order to avoid cross-contamination: outer gloves, face shield, lab coat, inner gloves, goggles. Wash hands thoroughly with soap and water immediately after handling.[3]
Caption: Step-by-step workflow for handling 3-Methoxyazetidine-1-sulfonamide.
Emergency & Disposal Plans
A. Accidental Exposure
-
Skin Contact : Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[7][8] Seek medical attention if irritation persists.[10]
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide artificial respiration.[3] Seek medical attention.[8]
-
Ingestion : Rinse mouth with water. Do NOT induce vomiting.[6] Call a poison center or doctor for treatment advice.[10]
B. Spill Management
-
Evacuate : Alert others in the area and evacuate if the spill is large or outside of containment.
-
Contain : For small spills inside a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Avoid raising dust.[16]
-
Collect : Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.[16]
-
Decontaminate : Clean the spill area thoroughly.
-
Dispose : The sealed container with spill cleanup material must be disposed of as hazardous chemical waste.
C. Waste Disposal
-
Chemical Waste : All unused 3-Methoxyazetidine-1-sulfonamide and any solutions containing it must be collected in a designated, labeled hazardous waste container.
-
Contaminated Materials : All disposable items that have come into contact with the compound (e.g., gloves, weigh paper, bench liners, pipette tips) must be disposed of in a separate, sealed container labeled as hazardous solid waste.[16]
-
Final Disposal : All waste must be disposed of through an approved waste disposal plant, in accordance with all federal, state, and local regulations.[8][17] Do not pour this chemical down the drain.
References
-
MP Biomedicals. (2024, April 3). Safety Data Sheet. Retrieved from [Link]
-
Fisher Scientific. SAFETY DATA SHEET 3-Methoxyazetidine hydrochloride. Retrieved from [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Azetidine. Retrieved from [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
Polovich, M. (2006, December 6). Personal Protective Equipment to Use When Handling Hazardous Drugs. Retrieved from [Link]
-
SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
-
EHSO. (2025-2026). 5 - Chemical Hazards - EHSO Manual. Retrieved from [Link]
-
University of Notre Dame Risk Management and Safety. (2024, March). Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. Retrieved from [Link]
-
YouTube. (2020, November 18). Azetidine: Basicity and Preparation. Retrieved from [Link]
Sources
- 1. CAS 148644-09-1: 3-Methoxy-Azetidine Hydrochloride [cymitquimica.com]
- 2. youtube.com [youtube.com]
- 3. fishersci.at [fishersci.at]
- 4. pppmag.com [pppmag.com]
- 5. 1427081-07-9|3-Methoxyazetidine-1-sulfonamide|BLD Pharm [bldpharm.com]
- 6. mpbio.com [mpbio.com]
- 7. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 8. fishersci.com [fishersci.com]
- 9. EHSO Manual 2025-2026 - Chemical Hazards [labman.ouhsc.edu]
- 10. aksci.com [aksci.com]
- 11. sams-solutions.com [sams-solutions.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 15. gerpac.eu [gerpac.eu]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
